molecular formula C18H21N3O7S B110716 CAY10535

CAY10535

Cat. No.: B110716
M. Wt: 423.4 g/mol
InChI Key: AHBPOHBDSHUMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea is a chemical research compound belonging to the sulfonylurea class, which has been extensively studied for its biological activities. Sulfonylureas are a well-known class of organic compounds characterized by a sulfonyl group bonded to a ureylene group. In a research context, this compound is of significant interest for investigating the molecular mechanisms of kinase inhibition and metabolic pathways. The primary research application of sulfonylurea-based compounds involves the study of ATP-sensitive potassium (K-ATP) channels. These compounds are known to bind to sulfonylurea receptors (SUR), particularly SUR1, which is part of the K-ATP channel complex on pancreatic beta-cells. This binding event inhibits potassium efflux, leading to membrane depolarization, the opening of voltage-gated calcium channels, and an subsequent increase in intracellular calcium that triggers insulin secretion . This mechanism is foundational for research into insulin secretion and type 2 diabetes mellitus. Beyond its potential role in metabolic research, the structural features of this specific compound—including its tert-butyl moiety, methoxyphenoxy ether, and nitro-substituted phenyl ring—suggest potential investigative utility in other areas. Sulfonylureas are also used experimentally to inhibit the release of interleukin 1 beta from the NALP3 inflammasome, indicating value for immunological and inflammatory research . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, aware that sulfonylureas can exert potent biological effects, including the risk of induced hypoglycemia in experimental models independent of glucose levels .

Properties

IUPAC Name

1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7S/c1-18(2,3)19-17(22)20-29(25,26)16-10-12(21(23)24)8-9-15(16)28-14-7-5-6-13(11-14)27-4/h5-11H,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBPOHBDSHUMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAY10535: A Technical Guide to its Mechanism of Action as a Selective TPβ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

CAY10535 is a potent and selective antagonist of the human thromboxane A₂ (TXA₂) receptor, with a notable preference for the TPβ isoform over the TPα isoform.[1] The compound exerts its effects by competitively inhibiting the binding of TXA₂ or its stable analogs, such as U46619, to the TPβ receptor. This G protein-coupled receptor (GPCR) is primarily implicated in vascular endothelial growth factor-induced endothelial cell differentiation and migration. In contrast, the TPα isoform is the predominant form in platelets.[1] By selectively blocking the TPβ isoform, this compound offers a targeted approach to modulating specific cellular pathways without potently affecting platelet aggregation mediated by TPα.

Quantitative Biological Activity

The selectivity of this compound for the TPβ receptor has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound in different functional assays.

Assay TypeTarget/ProcessAgonistIC₅₀ (nM)Fold Selectivity (TPα/TPβ)
Ca²⁺ MobilizationTPβ IsoformU4661999~20
Ca²⁺ MobilizationTPα IsoformU466191,970
Platelet AggregationPlatelets (predominantly TPα)U-46619985

Data sourced from Cayman Chemical product information.[1]

Signaling Pathway of Thromboxane A₂ and Inhibition by this compound

Thromboxane A₂ (TXA₂) and its stable analog U46619 are potent signaling molecules that act through the TPα and TPβ receptors. Activation of these GPCRs initiates a signaling cascade that leads to the mobilization of intracellular calcium (Ca²⁺) and, in the case of platelets, aggregation. This compound selectively antagonizes the TPβ receptor, thereby inhibiting its downstream signaling.

CAY10535_Mechanism_of_Action cluster_ligand Ligands cluster_receptors Thromboxane Receptors (GPCRs) cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling TXA2 Thromboxane A₂ (TXA₂) or U46619 (agonist) TP_alpha TPα Receptor (platelets) TXA2->TP_alpha Activates TP_beta TPβ Receptor (endothelial cells, etc.) TXA2->TP_beta Activates Ca_mobilization Intracellular Ca²⁺ Mobilization TP_alpha->Ca_mobilization TP_beta->Ca_mobilization Endothelial_effects Endothelial Cell Differentiation and Migration TP_beta->Endothelial_effects This compound This compound This compound->TP_beta Inhibits (Selective) Platelet_aggregation Platelet Aggregation Ca_mobilization->Platelet_aggregation

Caption: Signaling pathway of TXA₂ and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two key in vitro assays: a calcium mobilization assay to determine isoform selectivity and a platelet aggregation assay to assess its effect on platelet function.

U46619-Mediated Ca²⁺ Mobilization Assay

This assay is fundamental for determining the potency and selectivity of this compound against the TPα and TPβ receptor isoforms.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619 in cells expressing either the TPα or TPβ isoform.

Methodology:

  • Cell Culture and Receptor Expression:

    • HEK293 cells are transiently or stably transfected to express either the human TPα or TPβ receptor.

    • Cells are cultured in appropriate media and conditions to ensure optimal receptor expression.

  • Cell Loading with Calcium Indicator Dye:

    • Cells are harvested and washed with a buffer (e.g., Krebs-Ringer-HEPES).

    • The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells.

    • Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Assay Procedure:

    • The dye-loaded cells are dispensed into a 96-well or 384-well microplate.

    • Varying concentrations of this compound are added to the wells and incubated for a defined period to allow for receptor binding.

    • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • A fixed concentration of the TP receptor agonist U46619 is added to stimulate the receptors and induce calcium mobilization from intracellular stores.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence signal is determined for each well.

    • The data is normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Ca_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing TPα or TPβ dye_loading Load cells with Ca²⁺ indicator dye cell_culture->dye_loading cell_plating Plate cells in microplate dye_loading->cell_plating add_this compound Add this compound (various concentrations) cell_plating->add_this compound add_agonist Add U46619 (agonist) add_this compound->add_agonist measure_fluorescence Measure fluorescence change (real-time) add_agonist->measure_fluorescence normalize_data Normalize data measure_fluorescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC₅₀ plot_curve->calculate_ic50

Caption: Workflow for the U46619-mediated Ca²⁺ mobilization assay.

U-46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TP receptor antagonism on platelets, which predominantly express the TPα isoform.

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by the TXA₂ mimetic U-46619.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate).

    • The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Aggregometry:

    • The PRP is placed in a cuvette within a light transmission aggregometer.

    • The instrument is calibrated with PRP (0% light transmission) and platelet-poor plasma (100% light transmission).

    • The PRP is stirred continuously at 37°C.

    • A baseline light transmission is established.

    • Varying concentrations of this compound are added to the PRP and incubated.

    • U-46619 is then added to induce platelet aggregation.

  • Measurement and Data Analysis:

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

    • The change in light transmission is recorded over time.

    • The maximum aggregation percentage is determined for each concentration of this compound.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis blood_collection Collect whole blood (with anticoagulant) prp_preparation Prepare Platelet-Rich Plasma (PRP) via centrifugation blood_collection->prp_preparation aggregometer_setup Place PRP in aggregometer and calibrate prp_preparation->aggregometer_setup add_this compound Add this compound (various concentrations) aggregometer_setup->add_this compound add_agonist Add U-46619 to induce aggregation add_this compound->add_agonist measure_aggregation Record light transmission add_agonist->measure_aggregation determine_max_aggregation Determine max aggregation % measure_aggregation->determine_max_aggregation calculate_ic50 Calculate IC₅₀ determine_max_aggregation->calculate_ic50

Caption: Workflow for the U-46619-induced platelet aggregation assay.

References

CAY10535: A Technical Guide to its TPβ Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CAY10535, a selective antagonist of the TPβ isoform of the thromboxane A2 (TXA2) receptor. Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through two distinct G protein-coupled receptor isoforms, TPα and TPβ.[1][2] While both isoforms are activated by TXA2, they exhibit different tissue expression profiles and are implicated in distinct physiological and pathophysiological processes.[1][2] Understanding the selectivity of compounds like this compound is crucial for the development of targeted therapies that can modulate the specific signaling pathways governed by each TP receptor isoform.

Quantitative Data on Receptor Selectivity

This compound demonstrates a notable selectivity for the TPβ receptor over the TPα isoform. This selectivity has been quantified through in vitro functional assays, with the half-maximal inhibitory concentration (IC50) values providing a clear measure of its preferential antagonism. The data consistently shows an approximately 20-fold greater potency of this compound at the TPβ receptor.[1][2]

Parameter TPβ Receptor TPα Receptor Selectivity (TPα/TPβ) Assay Type
IC50 99 nM[1][2]1,970 nM[1][2]~20-foldInhibition of U46619-mediated Ca2+ mobilization[1][2]
IC50 Not Reported985 nM[1][2]-Inhibition of U-46619-induced platelet aggregation[1][2]

Experimental Protocols

The characterization of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the likely protocols for the key experiments cited.

Inhibition of U46619-Mediated Calcium Mobilization Assay

This assay is fundamental to determining the potency of this compound in blocking the intracellular signaling cascade initiated by TP receptor activation.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619 in cells expressing either TPα or TPβ receptors.

Materials:

  • HEK293 cells stably expressing either human TPα or TPβ receptors.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • U46619 (a stable TXA2 analog).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing either TPα or TPβ in DMEM with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS for 1 hour at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a fixed concentration of U46619 (typically at its EC80 concentration to ensure a robust signal) into each well and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage inhibition of the U46619 response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Inhibition of U-46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TPα receptor antagonism on platelet function, a key physiological role of this isoform.

Objective: To determine the ability of this compound to inhibit platelet aggregation induced by the TPα receptor agonist U-46619.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

  • U-46619.

  • This compound.

  • Saline solution.

  • Lumi-aggregometer.

Procedure:

  • PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood).

  • Compound Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Place the PRP samples in the lumi-aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C.

  • Agonist Addition: Add U-46619 to the cuvettes to induce platelet aggregation.

  • Data Recording: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. Record the aggregation curves for a set period.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation against the this compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanism of Action

The TPβ receptor, like TPα, is a G protein-coupled receptor. Upon activation by an agonist such as TXA2 or U46619, it primarily couples to Gq and G12/13 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho GTPases, which are involved in cell shape changes and migration.

This compound acts as a competitive antagonist at the TPβ receptor, blocking the binding of agonists and thereby preventing the initiation of these downstream signaling events.

TP_signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TP_beta TPβ Receptor Gq Gq TP_beta->Gq Activates G1213 G12/13 TP_beta->G1213 Activates TXA2 Thromboxane A2 (Agonist) TXA2->TP_beta Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Responses (e.g., Migration) Ca_release->Cell_response PKC->Cell_response Rho Rho GTPase G1213->Rho Activates Rho->Cell_response

Caption: Agonist-induced TPβ receptor signaling pathway.

The antagonistic action of this compound is visualized in the following workflow. By occupying the receptor's binding site, this compound prevents the conformational changes necessary for G protein coupling and subsequent signal transduction.

CAY10535_mechanism cluster_workflow Mechanism of this compound Antagonism Agonist Agonist (e.g., U46619) Binding Binding Event Agonist->Binding This compound This compound (Antagonist) This compound->Binding TP_beta TPβ Receptor Activation Receptor Activation TP_beta->Activation If Agonist Binds No_Activation No Receptor Activation TP_beta->No_Activation If this compound Binds Binding->TP_beta Signaling Downstream Signaling Activation->Signaling No_Signaling Signaling Blocked No_Activation->No_Signaling

Caption: Workflow of this compound's antagonistic action.

References

CAY10535 (CAS 945716-28-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ. Exhibiting a notable preference for TPβ over TPα, this small molecule serves as a critical tool for investigating the distinct physiological and pathological roles of these two receptor isoforms. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental methodologies for its characterization.

Chemical and Physical Properties

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 945716-28-9[2]
Molecular Formula C₁₈H₂₁N₃O₇S[2]
Molecular Weight 423.4 g/mol [2]
Purity ≥98%[1]
UV/Vis (λmax) 294 nm[1][2]
Solubility (Ethanol) Approx. 10 mg/mL[1]
Solubility (DMSO) Approx. 20 mg/mL[2]
Solubility (DMF) Approx. 20 mg/mL[2]
Stability ≥ 4 years at -20°C[2]

Biological Activity and Selectivity

This compound is characterized by its selective antagonism of the TPβ receptor isoform. The thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR), exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1] While TPα is the predominant isoform in platelets, TPβ is associated with processes such as vascular endothelial growth factor-induced endothelial cell differentiation and migration.[2]

The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating a significant selectivity for TPβ.

AssayAgonistIC₅₀ (nM)Selectivity (TPα/TPβ)Reference
TPβ Inhibition (Ca²⁺ mobilization) U4661999~20-fold[2]
TPα Inhibition (Ca²⁺ mobilization) U466191,970[2]
Platelet Aggregation Inhibition U-46619985[2]
  • IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Thromboxane A2 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of agonists, such as thromboxane A2 or its stable mimetic U46619, to the TPβ receptor. The activation of TP receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.[2]

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3] This increase in intracellular Ca²⁺ is a key event in many cellular responses, including platelet aggregation and smooth muscle contraction.[3]

Simultaneously, coupling to G13 can activate Rho and Rac signaling pathways, which are involved in cytoskeletal rearrangement and other cellular processes.[2]

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (or U46619) TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Agonist Binding This compound This compound This compound->TP_receptor Antagonist Binding Gq Gq TP_receptor->Gq Activation G13 G13 TP_receptor->G13 Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation Rho_Rac Rho / Rac Signaling G13->Rho_Rac Stimulation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Cellular_Response

Figure 1: Simplified Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.

U46619-Mediated Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619.

Workflow:

Calcium_Mobilization_Workflow start Start cell_prep Prepare cell suspension (e.g., HEK293 expressing TPβ or TPα) start->cell_prep dye_loading Load cells with a Ca²⁺ sensitive fluorescent dye (e.g., Fura-2 AM or Calcium-6) cell_prep->dye_loading incubation1 Incubate to allow dye de-esterification dye_loading->incubation1 add_this compound Add varying concentrations of This compound (or vehicle control) incubation1->add_this compound incubation2 Pre-incubate with this compound add_this compound->incubation2 add_u46619 Stimulate with U46619 incubation2->add_u46619 measure_fluorescence Measure fluorescence changes over time add_u46619->measure_fluorescence analyze_data Analyze data to determine IC₅₀ values measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the U46619-mediated Ca²⁺ mobilization assay.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either the human TPα or TPβ receptor in appropriate media.

  • Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Krebs buffer).

  • Dye Loading: Incubate the cell suspension with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Calcium-6) in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

  • Compound Incubation: Aliquot the cell suspension into a 96-well or 384-well plate. Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a baseline fluorescence reading, inject a solution of U46619 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

  • Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

U-46619-Induced Platelet Aggregation Assay

This assay assesses the effect of this compound on the aggregation of platelets induced by the TP receptor agonist U-46619.

Methodology:

  • Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, platelet-rich plasma layer.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood) to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

  • Assay Procedure:

    • Pre-warm aliquots of the adjusted PRP to 37°C.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C in a lumi-aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission reading.

    • Add U-46619 to induce platelet aggregation.

    • Record the change in light transmission over time as the platelets aggregate. Maximum aggregation is defined by the maximum change in light transmission.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting to a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of TPβ receptor function. Its high selectivity allows for the dissection of the distinct roles of TPα and TPβ in various physiological and disease states. The data and protocols presented in this document provide a comprehensive resource for researchers utilizing this compound in their studies.

Disclaimer: This product is for research use only and is not for human or veterinary use.

References

CAY10535: A Technical Guide to a Selective TPβ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10535 is a potent and selective antagonist of the TPβ isoform of the thromboxane A2 (TXA2) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, based on currently available data. The information is presented to support further research and drug development efforts targeting the TXA2 signaling pathway.

Chemical and Physical Properties

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a small molecule with a well-defined chemical structure. Its key properties are summarized in the table below.[1]

PropertyValue
Formal Name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide
CAS Number 945716-28-9
Molecular Formula C₁₈H₂₁N₃O₇S
Molecular Weight 423.4 g/mol
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml
UV Maximum 294 nm

Mechanism of Action

This compound functions as a selective antagonist of the TPβ isoform of the thromboxane A2 receptor. The TP receptor, a GPCR, mediates the physiological effects of thromboxane A2. There are two main isoforms of this receptor, TPα and TPβ, which arise from alternative splicing of the same gene. While they share a significant portion of their amino acid sequence, their distinct cytoplasmic tails suggest different signaling capabilities and physiological roles. TPα is the predominant isoform in platelets, whereas TPβ is believed to play a role in vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1]

The primary signaling pathway initiated by the activation of the TP receptor involves the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in many cellular responses. The TP receptor can also couple to G13, leading to the activation of Rho and Rac GTPases, which are involved in cytoskeletal rearrangements and other cellular processes.

This compound exerts its antagonistic effect by inhibiting the U46619-mediated mobilization of intracellular Ca²⁺.[1] U46619 is a stable synthetic analog of thromboxane A2 commonly used in in vitro assays to study TP receptor function.

Signaling Pathway of Thromboxane A2 Receptor

Thromboxane_Signaling TXA2 Thromboxane A2 (or U46619) TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Binds Gq Gq TP_receptor->Gq Activates G13 G13 TP_receptor->G13 Activates This compound This compound This compound->TP_receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response Leads to Rho_Rac Rho / Rac Activation G13->Rho_Rac Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho_Rac->Cytoskeletal_Rearrangement Calcium_Mobilization_Workflow Start Start Culture_Cells Culture HEK293 cells expressing TPα or TPβ Start->Culture_Cells Plate_Cells Plate cells in 96-well plate Culture_Cells->Plate_Cells Load_Dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Incubate_Compound Incubate with this compound (various concentrations) Load_Dye->Incubate_Compound Stimulate Stimulate with U46619 Incubate_Compound->Stimulate Measure_Fluorescence Measure fluorescence (calcium signal) Stimulate->Measure_Fluorescence Analyze_Data Analyze data and calculate IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

CAY10535: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10535, a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Properties of this compound

This compound is a small molecule modulator with selective antagonistic effects on the TPβ receptor.[1] Its chemical and physical properties are summarized below.

Physicochemical Properties
PropertyValueReference
Formal Name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide[1]
Synonyms 1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, N-(tert-butylcarbamoyl)-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide[2][3]
CAS Number 945716-28-9[1][2][3]
Molecular Formula C18H21N3O7S[1]
Formula Weight 423.4 g/mol [1]
Purity ≥98%[1][2]
Formulation A crystalline solid[1][3]
SMILES COc1cccc(c1)Oc1ccc(cc1S(=O)(=O)NC(=O)NC(C)(C)C)--INVALID-LINK--O[1][3]
InChI Key AHBPOHBDSHUMKH-UHFFFAOYSA-N[1]
Solubility
SolventSolubilityReference
DMF 20 mg/ml[1]
DMF:PBS (pH 7.2) (1:3) 0.25 mg/ml[1]
DMSO 20 mg/ml[1]
Ethanol 10 mg/ml[1]

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, with a notable preference for the TPβ isoform over the TPα isoform.[1] The TP receptor is a G protein-coupled receptor (GPCR) that mediates the actions of TXA2.[1][3] The two isoforms, TPα and TPβ, exhibit distinct physiological roles. TPα is predominantly expressed in platelets and is involved in coagulation and hemostasis, while TPβ is associated with vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1]

This compound demonstrates an approximately 20-fold selectivity for TPβ over TPα.[1] This selectivity is evident in its inhibitory activity on U46619-mediated Ca2+ mobilization.[1]

In Vitro Efficacy
AssayTargetIC50Reference
U46619-mediated Ca2+ mobilizationTPβ99 nM[1]
U46619-mediated Ca2+ mobilizationTPα1,970 nM[1]
U-46619-induced platelet aggregationPlatelets (predominantly TPα)985 nM[1][3]

Signaling Pathway

This compound acts by blocking the binding of the agonist, thromboxane A2 (or its stable mimetic, U46619), to the TPβ receptor. This antagonism prevents the activation of downstream signaling cascades that are typically initiated by agonist binding to this G protein-coupled receptor.

CAY10535_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane TP_beta TPβ Receptor G_protein_activation G-protein Activation TP_beta->G_protein_activation Activates Thromboxane_A2 Thromboxane A2 (or U46619) Thromboxane_A2->TP_beta Binds & Activates This compound This compound This compound->TP_beta Blocks Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization) G_protein_activation->Downstream_Signaling Leads to

This compound antagonizes the TPβ receptor, blocking agonist-induced signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity. These protocols are based on standard laboratory practices for the respective assays.

U46619-mediated Ca2+ Mobilization Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound on the TPα and TPβ receptors.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TXA2 mimetic, U46619, in cells expressing either the TPα or TPβ receptor.

Materials:

  • Cells stably expressing human TPα or TPβ receptors (e.g., HEK293 cells)

  • U46619 (a stable thromboxane A2 mimetic)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader or a fluorometer

Procedure:

  • Cell Preparation:

    • Plate the TPα or TPβ expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and wash the cells with the assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

    • After incubation, wash the cells with assay buffer to remove any excess extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorometric reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of U46619 at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response for each well is determined.

    • The percentage of inhibition by this compound is calculated relative to the response in the vehicle control wells.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow U46619-mediated Ca2+ Mobilization Assay Workflow Start Start Cell_Plating Plate cells expressing TPα or TPβ receptors Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation Incubate with various concentrations of this compound Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with U46619 and measure fluorescence Compound_Incubation->Agonist_Stimulation Data_Analysis Analyze data to determine IC50 Agonist_Stimulation->Data_Analysis End End Data_Analysis->End

Workflow for the U46619-mediated Ca2+ mobilization assay.
U-46619-induced Platelet Aggregation Assay

This assay measures the effect of this compound on platelet function, which is primarily mediated by the TPα receptor.

Objective: To determine the ability of this compound to inhibit platelet aggregation induced by U-46619.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • U-46619.

  • This compound.

  • Saline solution.

  • Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect blood into tubes containing an anticoagulant.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Assay Setup:

    • Adjust the platelet count in the PRP with PPP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Compound Incubation:

    • Pipette an aliquot of PRP into a cuvette with a stir bar.

    • Add different concentrations of this compound or its vehicle (control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C while stirring.

  • Induction of Aggregation and Measurement:

    • Add U-46619 to the cuvette to induce platelet aggregation.

    • Record the change in light transmission through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • The maximum percentage of aggregation for each concentration of this compound is determined.

    • The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Platelet_Aggregation_Workflow U-46619-induced Platelet Aggregation Assay Workflow Start Start Blood_Collection Collect human blood with anticoagulant Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->PRP_Preparation Aggregometer_Calibration Calibrate aggregometer with PRP and PPP PRP_Preparation->Aggregometer_Calibration Compound_Incubation Incubate PRP with This compound or vehicle Aggregometer_Calibration->Compound_Incubation Induce_Aggregation Induce aggregation with U-46619 and record light transmission Compound_Incubation->Induce_Aggregation Data_Analysis Analyze data to determine IC50 Induce_Aggregation->Data_Analysis End End Data_Analysis->End

Workflow for the U-46619-induced platelet aggregation assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the TPβ Receptor in Endothelial Cells

This technical guide provides a comprehensive overview of the Thromboxane A2 receptor beta isoform (TPβ) in endothelial cells. It details the receptor's signaling pathways, its multifaceted functions in endothelial homeostasis, and the experimental methodologies employed to elucidate its roles. The information is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular research and drug development.

Introduction to the TPβ Receptor

The Thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular system.[1][2][3] It is activated by its primary ligand, TXA2, as well as other eicosanoids like prostaglandin H2 (PGH2) and F2-isoprostanes.[4][5] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1][5][6] These isoforms are identical for the first 328 amino acids but possess different carboxyl-terminal tails, leading to distinct signaling properties and physiological functions.[1][5] While TPα is the predominant isoform in platelets, both TPα and TPβ are expressed in various other tissues, including the vascular endothelium.[2][7] This guide focuses specifically on the TPβ isoform and its complex and often counter-regulatory role within endothelial cells, a key interface in vascular health and disease.

Signaling Pathways of the TPβ Receptor in Endothelial Cells

The functional diversity of the TPβ receptor stems from its ability to couple to multiple G protein families, primarily Gq/11, G12/13, and Gi/o.[4] This promiscuous coupling initiates a cascade of intracellular events that regulate a wide array of endothelial cell functions.

Key Signaling Cascades:

  • Gq/11 Pathway: Upon ligand binding, TPβ activates the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC).[1][6] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade is fundamental to processes like prostacyclin release.[1]

  • G12/13 Pathway: TPβ coupling to G12/13 proteins activates the RhoA signaling pathway.[6] This involves the Rho guanine nucleotide exchange factor (GEF), which in turn activates the small GTPase RhoA. Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell tension, focal adhesion dynamics, and cell migration.[6][8]

  • Gi/o Pathway: A distinguishing feature of TPβ, compared to TPα, is its ability to couple to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This contrasts with TPα, which has been shown to increase cAMP accumulation.[1]

  • Downstream Effectors and Cross-talk:

    • Akt/eNOS Pathway: TPβ activation has been shown to inhibit the pro-angiogenic signaling induced by Vascular Endothelial Growth Factor (VEGF). This is achieved by suppressing the activation (phosphorylation) of Akt (also known as Protein Kinase B) and endothelial nitric oxide synthase (eNOS), thereby reducing nitric oxide (NO) production.[1][9]

    • COX-2 Feedback Loop: A significant finding is that endothelial TP expression, including TPβ, induces the expression of cyclooxygenase-2 (COX-2) in a Gi/o- and Gq/11-dependent manner. This creates a positive feedback loop where the induced COX-2 produces TP agonists like PGH2, leading to sustained auto/paracrine activation of the TP receptor.[4][5]

TP_beta_Signaling cluster_membrane Plasma Membrane cluster_second_messengers cluster_outputs Ligand TXA2 / PGH2 TPb TPβ Receptor Ligand->TPb Binds Gq Gq/11 TPb->Gq Activates G1213 G12/13 TPb->G1213 Activates Gio Gi/o TPb->Gio Activates Akt_eNOS ↓ Akt/eNOS Phosphorylation TPb->Akt_eNOS Inhibits (VEGF-induced) PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates ROCK ROCK RhoA->ROCK Activates cAMP ↓ cAMP AC->cAMP Reduces Ca_PKC ↑ [Ca2+]i + PKC Activation IP3_DAG->Ca_PKC Leads to Prostacyclin Prostacyclin Release Ca_PKC->Prostacyclin COX2 ↑ COX-2 Expression Ca_PKC->COX2 Cytoskeleton Cytoskeletal Remodeling ROCK->Cytoskeleton Migration Inhibition of Migration Cytoskeleton->Migration

Caption: TPβ receptor signaling pathways in endothelial cells.

Core Functions of TPβ in Endothelial Cells

Activation of the TPβ receptor in endothelial cells triggers a range of responses that predominantly contribute to an anti-angiogenic and pro-inflammatory vascular phenotype.

  • Inhibition of Angiogenesis and Cell Migration: A primary role of TPβ is the potent inhibition of angiogenesis.[4][9] Overexpression of TPβ in human endothelial cells reduces their angiogenic capacity both in vitro (tube formation) and in vivo (Matrigel plug assay).[4] Conversely, knockdown of the TP receptor enhances angiogenesis.[4] This anti-angiogenic effect is mediated, at least in part, by the inhibition of VEGF-induced endothelial cell migration.[1][9] Activation of TPβ by the TXA2 mimetic I-BOP was shown to be a potent antagonist of VEGF-induced migration and differentiation.[9] The underlying mechanism involves the suppression of NO release through decreased activation of Akt, eNOS, and PDK1, and disruption of focal adhesion formation.[1][9]

  • Regulation of Endothelial Proliferation: Consistent with its anti-angiogenic role, TPβ signaling also inhibits endothelial cell proliferation. Studies have shown that while TP receptor knockdown increases proliferation, its overexpression has the opposite effect.[5]

  • Modulation of Vascular Tone and Endothelial Dysfunction: The TPβ receptor plays a dual role in regulating vascular tone. While its signaling through the RhoA pathway can increase endothelial cell tension and contribute to endothelial dysfunction, it also triggers a counter-regulatory release of the vasodilator prostacyclin (measured as its stable metabolite, 6-keto PGF1α).[1][4][10] This suggests a complex mechanism where TPβ activation can both promote vasoconstrictor-associated signaling and simultaneously attempt to mitigate it via prostacyclin release.[1] Increased TP expression is associated with endothelial dysfunction, a key factor in the development of hypertension and atherosclerosis.[4][6]

  • Pro-inflammatory and Pro-thrombotic Effects: TPβ signaling can contribute to a pro-inflammatory and pro-thrombotic state. Activation of endothelial TP receptors with the agonist U46619 has been shown to induce the expression of Tissue Factor (TF), a key initiator of the coagulation cascade.[11] This effect is mediated by the generation of reactive oxygen species (ROS).[11]

TP_beta_Functions cluster_angiogenesis Angiogenesis & Proliferation cluster_dysfunction Endothelial Dysfunction cluster_inflammation Inflammation & Thrombosis TPb TPβ Receptor Activation Inhibit_Migration Inhibits Cell Migration TPb->Inhibit_Migration Inhibit_Proliferation Inhibits Cell Proliferation TPb->Inhibit_Proliferation Inc_Tension Increases Cell Tension TPb->Inc_Tension Inc_PGI2 Increases Prostacyclin (PGI2) Release (Counter-regulation) TPb->Inc_PGI2 Inc_ROS Increases ROS Production TPb->Inc_ROS Inhibit_Angiogenesis Inhibits Angiogenesis Inhibit_Migration->Inhibit_Angiogenesis Inhibit_Proliferation->Inhibit_Angiogenesis Endo_Dysfunction Promotes Endothelial Dysfunction Inc_Tension->Endo_Dysfunction Inc_TF Increases Tissue Factor (TF) Expression Inc_ROS->Inc_TF

Caption: Logical relationships of TPβ receptor functions in endothelial cells.

Quantitative Data on TPβ Receptor Function

The following tables summarize key quantitative findings from various experimental studies, providing a comparative look at the effects of TPβ modulation.

Table 1: Receptor Binding and Expression

Parameter Cell/Tissue Type Condition Value Reference
Receptor Density (Bmax) Rabbit Aortic Endothelial Cells vTP+ (Normal) 25.3 ± 6.1 fmol/mg protein [1]
Receptor Density (Bmax) Rabbit Aortic Endothelial Cells vTP- (Deficient) Not detectable [1]

| Binding Affinity (Kd) | Rabbit Aortic Endothelial Cells | vTP+ (Normal) | 1.1 ± 0.4 nM |[1] |

Table 2: Effects on Endothelial Cell Migration

Assay Cell Type Treatment Result Reference
Wound Healing Assay Rabbit Aortic Endothelial Cells (vTP+) U46619 (3 µM) vs Control Significant delay in wound closure (~12% open at 30h vs 0% for control) [10]
VEGF-induced Migration Human Endothelial Cells I-BOP (100 nM) Potent antagonism (IC50 ~30 nM) [9]

| Scratch-induced Migration | HUVECs | TP Knockdown | Significantly increased migration |[5] |

Table 3: Effects on Pro-inflammatory and Vasoactive Responses

Measured Outcome Cell Type Treatment Result Reference
Tissue Factor (TF) Expression HUVECs U46619 (1 µM) + S18886 (10 µM) 63% reduction in U46619-induced TF expression [11]
Tissue Factor (TF) Procoagulant Activity HUVECs TNF-α (20 ng/mL) + S18886 (10 µM) 46% reduction in TNF-α-induced activity [11]
6-keto PGF1α Release Rabbit Aortic Endothelial Cells (vTP+) U46619 (3 µM) Significant increase in prostacyclin metabolite release [1][10]

| 6-keto PGF1α Release | Rabbit Aortic Endothelial Cells (vTP+) | U46619 + SQ29548 (10 µM) | Blocked the increase in release |[1][10] |

Experimental Protocols

The study of the TPβ receptor in endothelial cells involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture
  • Primary Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. They are isolated from human umbilical cords by collagenase digestion and cultured in endothelial growth medium (e.g., EGM-2) supplemented with growth factors (like VEGF, bFGF), fetal bovine serum (FBS), and antibiotics. Cells are typically maintained at 37°C in a humidified atmosphere of 5% CO2 and used at early passages (2-6) to maintain their endothelial phenotype.

Gene Overexpression and Knockdown
  • Lentiviral Transduction: To study the specific effects of TPβ, lentiviral vectors are used for stable overexpression or shRNA-mediated knockdown.

    • Vector Construction: The cDNA for human TPβ or a specific shRNA sequence targeting the TP receptor mRNA is cloned into a lentiviral expression vector (e.g., pLVX-puro).

    • Virus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Transduction: Endothelial cells are incubated with the viral supernatant in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

    • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with altered TPβ expression.[4]

    • Validation: Successful overexpression or knockdown is confirmed by qRT-PCR and Western blotting.[4][12]

Wound Healing (Scratch) Assay
  • Purpose: To assess endothelial cell migration in vitro.

    • Cell Seeding: Endothelial cells are grown to a confluent monolayer in a multi-well plate.

    • Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch in the monolayer.

    • Treatment: The cells are washed to remove debris, and fresh medium containing the test compounds (e.g., TPβ agonist U46619, antagonist SQ29548, or vehicle control) is added.[1][10]

    • Imaging: The scratch area is imaged at regular intervals (e.g., 0, 2, 4, 8, 24, 30 hours) using a phase-contrast microscope.[1]

    • Analysis: The area of the scratch is quantified using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.[1]

In Vivo Matrigel Plug Angiogenesis Assay
  • Purpose: To evaluate the formation of new blood vessels in vivo.

    • Cell Preparation: Endothelial cells (e.g., HUVECs with TPβ overexpression or knockdown) are harvested and resuspended in serum-free medium.

    • Matrigel Preparation: The cells are mixed with ice-cold Matrigel, a basement membrane matrix, often supplemented with pro-angiogenic factors like VEGF and bFGF.[4][12]

    • Injection: The Matrigel-cell suspension is subcutaneously injected into the flanks of immunocompromised mice (e.g., NOD/SCID mice).

    • Incubation Period: The plugs are allowed to solidify and become vascularized over a period of 7-14 days.

    • Analysis: The mice are euthanized, and the Matrigel plugs are explanted. The plugs are fixed, sectioned, and stained.

    • Quantification: Angiogenesis is quantified by staining for endothelial cell markers (e.g., human CD31/34, Ulex europaeus agglutinin I) and functional blood vessels (e.g., murine hemoglobin). The blood vessel area and density are measured using microscopy and image analysis.[4][12]

Experimental_Workflow cluster_prep Phase 1: Cell Line Preparation cluster_invitro Phase 2: In Vitro Functional Assays cluster_invivo Phase 3: In Vivo Angiogenesis Assay Culture Culture HUVECs Lenti Lentiviral Transduction (shTPβ or TPβ Overexpression) Culture->Lenti Select Puromycin Selection Lenti->Select Validate Validate Knockdown/ Overexpression (qPCR/WB) Select->Validate Migration Wound Healing/ Transwell Migration Assay Validate->Migration Proliferation Proliferation Assay (e.g., BrdU incorporation) Validate->Proliferation Tube Tube Formation Assay on Matrigel Validate->Tube Matrigel Prepare Matrigel Plug with Cells + Growth Factors Validate->Matrigel Inject Subcutaneous Injection into Immunocompromised Mouse Matrigel->Inject Incubate Incubate for 7-14 Days Inject->Incubate Harvest Harvest Plug Incubate->Harvest Analyze Immunohistochemistry (CD31, Hemoglobin) & Quantify Harvest->Analyze

Caption: Experimental workflow for studying TPβ's role in angiogenesis.

Conclusion

The TPβ receptor is a critical regulator of endothelial cell biology, primarily exerting inhibitory effects on key processes such as angiogenesis, migration, and proliferation. Its activation is linked to the promotion of endothelial dysfunction, a cornerstone of many cardiovascular diseases. The TPβ-driven, COX-2-dependent feedback loop highlights a mechanism by which pathological upregulation of the receptor can create a sustained state of endothelial activation and dysfunction, even without external sources of agonists.[4][5] The detailed understanding of its signaling pathways, particularly the divergence from the TPα isoform, and its functional consequences, positions the TPβ receptor as a significant and specific target for therapeutic intervention aimed at restoring endothelial homeostasis and treating vascular diseases.

References

CAY10535: A Technical Guide for Investigating Vascular Endothelial Growth Factor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological agent CAY10535 and its application in the study of Vascular Endothelial Growth Factor (VEGF) signaling. This compound is a dual-action compound, functioning as both a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and an antagonist of the Thromboxane A2 (TxA2) receptor. This guide elucidates the molecular mechanisms through which this compound modulates the VEGF pathway, offering detailed experimental protocols for key in vitro angiogenesis assays and providing a framework for data analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to dissect the complex regulation of angiogenesis and to explore its therapeutic potential.

Introduction to this compound and its Relevance to VEGF

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in both vasculogenesis and angiogenesis.[1] Its dysregulation is a hallmark of numerous pathologies, including cancer and ischemic retinopathies.[2] this compound offers a unique, multi-faceted approach to interrogating the VEGF signaling cascade due to its dual mechanism of action.

1.1. HIF-1α Inhibition: Under hypoxic conditions, a common feature of the tumor microenvironment and ischemic tissues, the transcription factor HIF-1α is stabilized.[3] HIF-1α is a primary transcriptional regulator of VEGF.[1][2] By inhibiting HIF-1α, this compound can effectively suppress the upregulation of VEGF expression at the genetic level, thereby reducing subsequent angiogenesis.[1][2]

1.2. Thromboxane A2 Receptor Antagonism: The role of the Thromboxane A2 (TxA2) receptor in angiogenesis is complex. Some studies suggest that TxA2 receptor signaling can inhibit VEGF-induced endothelial cell migration and differentiation.[4] In such contexts, this compound, acting as a TxA2 receptor antagonist, may restore or even enhance VEGF-mediated angiogenic responses by blocking these inhibitory signals. Conversely, other evidence points to a pro-angiogenic role for TxA2, suggesting that this compound could also exert anti-angiogenic effects through this pathway.[5] This dual-faceted interaction makes this compound a versatile tool for exploring the nuanced role of the TxA2 pathway in VEGF signaling.

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on VEGF signaling can be visualized through two primary pathways:

2.1. HIF-1α-Mediated VEGF Regulation:

TxA2_VEGF_Pathway cluster_0 Endothelial Cell VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR binds Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) VEGFR->Angiogenesis promotes TxA2R TxA2 Receptor Inhibitory_Signal Inhibitory Signal TxA2R->Inhibitory_Signal can generate TxA2 Thromboxane A2 TxA2->TxA2R binds CAY10535_TxA2 This compound CAY10535_TxA2->TxA2R antagonizes Inhibitory_Signal->Angiogenesis inhibits Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Extract (BME) Start->Coat_Plate Incubate_1 Incubate at 37°C for 30-60 min to solidify Coat_Plate->Incubate_1 Prepare_Cells Prepare endothelial cell suspension (e.g., HUVECs) in media Incubate_1->Prepare_Cells Add_this compound Add this compound at desired concentrations Prepare_Cells->Add_this compound Add_VEGF Add VEGF (pro-angiogenic stimulus) Add_this compound->Add_VEGF Seed_Cells Seed cells onto the BME-coated plate Add_VEGF->Seed_Cells Incubate_2 Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_2 Image_Tubes Image tube formation using a microscope Incubate_2->Image_Tubes Quantify Quantify tube length, branch points, and loops Image_Tubes->Quantify End End Quantify->End Migration_Assay_Workflow Start Start Prepare_Inserts Prepare Transwell inserts (e.g., 8 µm pore size) Start->Prepare_Inserts Add_Chemoattractant Add media with VEGF to the lower chamber Prepare_Inserts->Add_Chemoattractant Prepare_Cells Prepare endothelial cell suspension in serum-free media Add_Chemoattractant->Prepare_Cells Add_this compound Add this compound at desired concentrations to cells Prepare_Cells->Add_this compound Seed_Cells Seed cells into the upper chamber of the inserts Add_this compound->Seed_Cells Incubate Incubate at 37°C for 4-24 hours Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from the upper surface of the membrane Incubate->Remove_Non_Migrated Fix_and_Stain Fix and stain migrated cells on the lower surface of the membrane Remove_Non_Migrated->Fix_and_Stain Image_and_Count Image and count migrated cells Fix_and_Stain->Image_and_Count End End Image_and_Count->End ELISA_Workflow Start Start Culture_Cells Culture cells to desired confluency Start->Culture_Cells Treat_Cells Treat cells with this compound under normoxic or hypoxic conditions Culture_Cells->Treat_Cells Collect_Supernatant Collect cell culture supernatant Treat_Cells->Collect_Supernatant Perform_ELISA Perform VEGF ELISA on supernatant according to manufacturer's protocol Collect_Supernatant->Perform_ELISA Measure_Absorbance Measure absorbance at 450 nm Perform_ELISA->Measure_Absorbance Calculate_Concentration Calculate VEGF concentration based on a standard curve Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

An In-depth Technical Guide to CAY10535 and U46619-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane A2 (TXA2) receptor agonist U46619 and the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonist CAY10535, with a specific focus on their roles in intracellular calcium mobilization. This document details the underlying signaling pathways, presents quantitative data on their interaction, and provides detailed experimental protocols for studying these phenomena.

Introduction: The Key Players

U46619 is a stable synthetic analog of the potent, but highly unstable, endogenous vasoconstrictor and platelet aggregator, thromboxane A2. It is widely used in research to study the physiological and pathological roles of TXA2 by selectively activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).

This compound is a selective antagonist of the EP3 subtype of the prostaglandin E2 receptor. While its primary target is the EP3 receptor, it has been shown to inhibit calcium mobilization induced by the TP receptor agonist U46619. This suggests a functional interaction or cross-talk between the EP3 and TP receptor signaling pathways.

Signaling Pathways

U46619-mediated calcium mobilization is a critical signaling event in various cell types, including platelets and smooth muscle cells. The binding of U46619 to the TP receptor initiates a cascade of intracellular events leading to a rapid increase in cytosolic calcium concentration.

The canonical signaling pathway for U46619-induced calcium mobilization is as follows:

  • Receptor Activation: U46619 binds to and activates the TP receptor on the cell surface.

  • G-Protein Coupling: The activated TP receptor couples to the heterotrimeric G-protein, Gq.

  • PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

  • Calcium Influx: The increase in intracellular calcium can also lead to the opening of store-operated calcium channels in the plasma membrane, resulting in an influx of extracellular calcium.

The inhibitory effect of this compound on U46619-mediated calcium mobilization is thought to be due to the cross-talk between the EP3 and TP receptor signaling pathways. Activation of the EP3 receptor has been shown to augment TP receptor signaling in some cellular contexts[1][2]. Therefore, by antagonizing the EP3 receptor, this compound can attenuate the downstream signaling cascade initiated by U46619, ultimately leading to a reduction in calcium mobilization.

G_protein_signaling U46619 U46619 TP_receptor TP Receptor U46619->TP_receptor binds Gq Gq Protein TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers SOCC Store-Operated Ca²⁺ Channels Ca_release->SOCC depletion activates Downstream Downstream Cellular Responses Ca_release->Downstream Ca_influx Ca²⁺ Influx Ca_influx->Downstream SOCC->Ca_influx PKC->Downstream This compound This compound EP3_receptor EP3 Receptor This compound->EP3_receptor antagonizes Cross_talk Cross-talk EP3_receptor->Cross_talk Cross_talk->TP_receptor augments signaling

U46619 Signaling Pathway and this compound Inhibition

Quantitative Data

The following tables summarize the key quantitative data for U46619 and this compound.

Table 1: Potency of U46619 in Inducing Calcium Mobilization

ParameterValueCell TypeReference
EC5056 ± 7 nMHEK 293 cells expressing human TP receptor[3]

Table 2: Inhibitory Potency of this compound on U46619-Mediated Calcium Mobilization

ParameterTPβ IsoformTPα IsoformCell TypeReference
IC5099 nM1,970 nMNot specified

Experimental Protocols

This section provides a detailed methodology for a cell-based fluorescence assay to measure U46619-induced calcium mobilization and its inhibition by this compound.

Materials and Reagents
  • Cell Line: A suitable cell line endogenously or recombinantly expressing the thromboxane A2 receptor (e.g., HEK293-TP, platelets, or vascular smooth muscle cells).

  • Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, RPMI 1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • U46619

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cell_culture 1. Culture cells to 80-90% confluency seeding 2. Seed cells into microplate cell_culture->seeding incubation1 3. Incubate overnight seeding->incubation1 dye_prep 4. Prepare dye loading solution (Fluo-4 AM + Pluronic F-127) incubation1->dye_prep dye_loading 5. Add dye solution to cells dye_prep->dye_loading incubation2 6. Incubate for 1 hour at 37°C dye_loading->incubation2 wash 7. Wash cells with Assay Buffer incubation2->wash antagonist_add 8. Add this compound (or vehicle) and incubate wash->antagonist_add baseline 9. Measure baseline fluorescence antagonist_add->baseline agonist_inject 10. Inject U46619 and measure fluorescence kinetically baseline->agonist_inject data_analysis 11. Analyze data (e.g., peak fluorescence, area under the curve) agonist_inject->data_analysis

Calcium Mobilization Assay Workflow

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in fresh medium.

    • Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution in assay buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127. If using probenecid, add it to the dye loading solution (typically 2.5 mM).

    • Carefully remove the culture medium from the cell plate.

    • Add an equal volume of the 2X dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

    • Add 100 µL (for 96-well plates) of assay buffer to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the desired concentrations of this compound or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Set up the fluorescence plate reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of U46619 (typically at its EC80) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response or the area under the curve for each well.

    • Normalize the data to the baseline fluorescence.

    • For inhibition experiments, plot the response as a percentage of the U46619-only control against the concentration of this compound.

    • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Conclusion

This technical guide has provided a detailed overview of the interplay between the TP receptor agonist U46619 and the EP3 receptor antagonist this compound in the context of intracellular calcium mobilization. The information presented, including the signaling pathways, quantitative data, and a comprehensive experimental protocol, serves as a valuable resource for researchers investigating prostanoid receptor pharmacology and its implications in various physiological and disease states. The cross-talk between the EP3 and TP receptor pathways highlighted here underscores the complexity of GPCR signaling and offers potential avenues for the development of novel therapeutic agents.

References

CAY10535: A Technical Guide on its Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of CAY10535 on platelet aggregation. This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key mediator in platelet activation and aggregation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action. The information presented is intended to support further research and development of novel antiplatelet therapies.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent lipid mediator that, upon binding to its G protein-coupled receptor (TP receptor), triggers a signaling cascade leading to platelet shape change, degranulation, and aggregation. The TP receptor exists as two main isoforms, TPα and TPβ, with TPα being the predominant isoform in platelets. This compound has been identified as a selective antagonist of the TP receptor, exhibiting a preferential inhibition of the TPβ isoform. This guide details the inhibitory effects of this compound on platelet function, providing valuable data and procedural insights for researchers in the field.

Quantitative Data

The inhibitory activity of this compound on platelet aggregation and related signaling events has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on U-46619-Induced Platelet Aggregation

ParameterValueAgonistAssay Type
IC50985 nMU-46619 (a TXA2 mimetic)Platelet Aggregation

Table 2: Inhibitory Activity of this compound on U-46619-Mediated Ca2+ Mobilization

TP IsoformIC50AgonistAssay Type
TPβ99 nMU-46619Ca2+ Mobilization
TPα1,970 nMU-46619Ca2+ Mobilization

Note: The data indicates that this compound is approximately 20-fold more selective for the TPβ isoform over the TPα isoform in inhibiting U-46619-mediated Ca2+ mobilization[1]. However, its activity on platelet aggregation, which is primarily mediated by the TPα isoform, is comparatively lower[1].

Signaling Pathways

The mechanism of action of this compound is centered on the antagonism of the thromboxane A2 receptor signaling pathway in platelets.

Thromboxane_A2_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol TXA2 Thromboxane A2 (or U-46619) TP_receptor TP Receptor (TPα isoform) TXA2->TP_receptor Activates Gq Gq TP_receptor->Gq Activates This compound This compound This compound->TP_receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Dense Granules IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca_release->Aggregation Promotes PKC->Aggregation Promotes

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the study of this compound. Disclaimer: The full text of the primary study by Hanson et al. (2007) was not accessible. Therefore, the following protocols are based on established, standard laboratory procedures for these assays and may not reflect the exact experimental details of the original study.

U-46619-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

4.1.1. Materials

  • Human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Tyrode's Buffer (pH 7.4)

  • U-46619 (Thromboxane A2 mimetic)

  • This compound

  • Light Transmission Aggregometer

  • Centrifuge

4.1.2. Procedure

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add various concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of U-46619.

    • Record the change in light transmission for a defined period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay A Human Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (200 x g, 15 min) A->B C Isolate Platelet-Rich Plasma (PRP) B->C D Prepare Platelet-Poor Plasma (PPP) (1500 x g, 15 min) B->D E Adjust PRP Platelet Count F Pre-warm PRP to 37°C E->F G Calibrate Aggregometer (0% with PRP, 100% with PPP) F->G H Incubate PRP with this compound or Vehicle G->H I Induce Aggregation with U-46619 H->I J Record Light Transmission I->J K Calculate % Aggregation & IC50 J->K

References

CAY10535: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TPβ). As a member of the G protein-coupled receptor (GPCR) family, the TP receptor, through its two main isoforms, TPα and TPβ, mediates the physiological and pathological effects of TXA2, a key lipid mediator in cardiovascular homeostasis and disease. While TPα is predominantly expressed in platelets and is a primary target for anti-platelet therapies, TPβ is understood to play a significant role in the vasculature, including endothelial cell function and vascular smooth muscle cell responses. The selectivity of this compound for the TPβ isoform makes it a valuable pharmacological tool for dissecting the specific roles of this receptor subtype in cardiovascular research, offering the potential to investigate novel therapeutic strategies for a range of cardiovascular disorders.

This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols derived from foundational studies, and the key signaling pathways it modulates in cardiovascular cell types.

Core Properties of this compound

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a non-prostanoid antagonist of the TP receptor. Its selectivity for the TPβ isoform over the TPα isoform allows for the specific investigation of TPβ-mediated signaling events.

Quantitative Pharmacological Data

The following table summarizes the key in vitro inhibitory concentrations (IC50) of this compound from foundational pharmacological studies.

Assay TypeTargetAgonistIC50 ValueReference
Ca2+ MobilizationHuman TPβ ReceptorU-4661999 nM[1]
Ca2+ MobilizationHuman TPα ReceptorU-466191,970 nM[1]
Platelet AggregationHuman PlateletsU-46619985 nM[1]

Table 1: In vitro inhibitory activity of this compound. Data is presented as the half-maximal inhibitory concentration (IC50) from competitive binding or functional assays.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the TPβ receptor. The TPβ receptor is a G protein-coupled receptor that primarily couples to Gq and G12/13 proteins. Its activation in cardiovascular cells triggers a range of intracellular events that can contribute to pathophysiological processes.

TPβ Signaling in Endothelial Cells

In endothelial cells, the activation of the TPβ receptor can lead to the inhibition of pro-angiogenic signals and promote a pro-inflammatory and pro-thrombotic phenotype. This compound, by blocking this receptor, can therefore modulate endothelial function.

TP_beta_signaling_endothelial cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 TXA2 TPbeta TPβ Receptor TXA2->TPbeta Activates Gq Gq TPbeta->Gq Activates G12_13 G12/13 TPbeta->G12_13 Activates Akt_eNOS_PDK1 ↓ Akt/eNOS/PDK1 Activation TPbeta->Akt_eNOS_PDK1 Inhibits This compound This compound This compound->TPbeta Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Endothelial_Dysfunction Endothelial Dysfunction (↓ Migration, ↓ Angiogenesis, ↑ Permeability) PKC->Endothelial_Dysfunction RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK LIMK2 LIMK2 ROCK->LIMK2 Myosin_II Myosin II LIMK2->Myosin_II Myosin_II->Endothelial_Dysfunction Akt_eNOS_PDK1->Endothelial_Dysfunction Contributes to

Caption: TPβ signaling in endothelial cells.

TPβ Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, TPβ receptor activation is a key contributor to vasoconstriction and can also promote cellular proliferation and migration, processes central to the development of atherosclerotic plaques and restenosis. This compound can be utilized to investigate the role of TPβ in these pathological events.

TP_beta_signaling_vsmc cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 TXA2 TPbeta TPβ Receptor TXA2->TPbeta Activates Gq Gq TPbeta->Gq Activates G12_13 G12/13 TPbeta->G12_13 Activates This compound This compound This compound->TPbeta Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2+ ↑ [Ca2+]i IP3->Ca2+ CaM Calmodulin (CaM) Ca2+->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC VSMC_Response VSMC Response (Contraction, Proliferation, Migration) pMLC->VSMC_Response RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition MLCP_inhibition->pMLC Maintains phosphorylation TP_beta_signaling_cardiomyocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TXA2 TXA2 TPbeta TPβ Receptor TXA2->TPbeta Activates Gq Gq TPbeta->Gq Activates This compound This compound This compound->TPbeta Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2+ ↑ [Ca2+]i IP3->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates pNFAT Dephosphorylated NFAT NFAT->pNFAT pNFAT_nuc Dephosphorylated NFAT pNFAT->pNFAT_nuc Translocates to Nucleus Hypertrophic_Genes Hypertrophic Gene Transcription pNFAT_nuc->Hypertrophic_Genes Activates

References

CAY10535: A Selective TPβ Receptor Antagonist for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the TPβ isoform of the human thromboxane A2 (TXA2) receptor, a G-protein coupled receptor. While initially investigated for its roles in the cardiovascular system, emerging evidence has highlighted the significant involvement of the TXA2 receptor signaling pathway in cancer progression. This guide provides a comprehensive overview of this compound, its mechanism of action, and its current and potential applications in cancer research, with a focus on metastasis and angiogenesis.

Overexpression of the thromboxane A2 receptor is associated with poor prognosis and reduced survival in several cancers, including breast, lung, prostate, and colon cancer. The signaling cascades initiated by this receptor are implicated in key processes of cancer progression such as cell proliferation, migration, invasion, and the formation of new blood vessels (angiogenesis). This compound, with its selectivity for the TPβ isoform, which is linked to endothelial cell differentiation and migration, presents a valuable tool for investigating the specific role of this receptor isoform in cancer biology and for the potential development of novel anti-cancer therapeutics.

Core Mechanism of Action

This compound functions as a competitive antagonist at the thromboxane A2 receptor, with a notable selectivity for the TPβ isoform over the TPα isoform. Activation of the TP receptor by its agonist, thromboxane A2, or the stable analog U46619, triggers a conformational change in the receptor, leading to the activation of downstream G-proteins and the initiation of intracellular signaling cascades. This compound blocks this initial activation step.

The primary signaling pathways influenced by this compound's antagonism of the TPβ receptor in the context of cancer include:

  • Gαq/Phospholipase C (PLC) Pathway: Inhibition of this pathway prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, blocks the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), which are crucial for various cellular processes including proliferation and migration.

  • Gα12/13/RhoA Pathway: this compound has been shown to inhibit the activation of the small GTPase RhoA. The RhoA pathway is a critical regulator of the actin cytoskeleton, and its inhibition leads to a reduction in cell contraction, motility, and invasion, which are key steps in the metastatic cascade.[1]

  • VEGF Signaling: The TPβ receptor is implicated in vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration, a cornerstone of angiogenesis. By antagonizing TPβ, this compound can potentially interfere with the pro-angiogenic effects of VEGF.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and other relevant compounds in the context of thromboxane A2 receptor signaling and cancer research.

CompoundTargetAssayIC50 / EC50Reference
This compound TPβU46619-mediated Ca2+ mobilization99 nMCayman Chemical
TPαU46619-mediated Ca2+ mobilization1,970 nMCayman Chemical
PlateletsU-46619-induced platelet aggregation985 nMCayman Chemical
SQ-29,548 TP ReceptorOsteogenic sarcoma-induced platelet aggregation2 - 20 nM[2]
U46619 TP ReceptorPlatelet aggregation (washed platelets)163 ± 21 nM[3]

Signaling Pathways and Experimental Workflows

Thromboxane A2 Receptor Signaling in Cancer

The following diagram illustrates the primary signaling pathways activated by the thromboxane A2 receptor that are relevant to cancer progression. This compound acts by blocking the initial binding of the agonist to the TP receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cancer Cell Phenotype TXA2 Thromboxane A2 (or U46619) TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Gq Gαq TP_receptor->Gq G1213 Gα12/13 TP_receptor->G1213 This compound This compound This compound->TP_receptor PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK ERK_PI3K ERK / PI3K-Akt Pathways PKC->ERK_PI3K Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Gene_expression Gene Expression (Proliferation, Survival) ERK_PI3K->Gene_expression Angiogenesis Angiogenesis ERK_PI3K->Angiogenesis Migration_Invasion Migration & Invasion Cytoskeletal_rearrangement->Migration_Invasion Proliferation Proliferation Gene_expression->Proliferation

Caption: Thromboxane A2 Receptor Signaling Pathway in Cancer.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on cancer cell migration and invasion.

G start Start: Culture Cancer Cells (e.g., Breast Cancer Cell Lines) treatment Treatment Groups: 1. Vehicle Control 2. U46619 (TP Agonist) 3. This compound 4. This compound + U46619 start->treatment migration_assay Migration Assay (e.g., Transwell Assay) treatment->migration_assay invasion_assay Invasion Assay (e.g., Matrigel Invasion Assay) treatment->invasion_assay rho_assay RhoA Activation Assay (e.g., G-LISA) treatment->rho_assay analysis Data Analysis: Quantify Migrated/Invaded Cells Measure Active RhoA levels migration_assay->analysis invasion_assay->analysis rho_assay->analysis end Conclusion: Determine this compound's effect on migration, invasion, and RhoA activity analysis->end

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, the following methodologies are standard for evaluating thromboxane receptor antagonists in cancer research and are based on the available literature.

Cell Culture
  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Migration Assay (Transwell Assay)
  • Cancer cells are serum-starved for 24 hours prior to the assay.

  • Cells are harvested, washed, and resuspended in serum-free media.

  • A total of 1 x 10^5 cells are seeded into the upper chamber of a Transwell insert (8 µm pore size). The media in the upper chamber contains the treatment condition (vehicle, U46619, this compound, or a combination).

  • The lower chamber is filled with media containing a chemoattractant, such as 10% FBS.

  • The plate is incubated for 12-24 hours to allow for cell migration.

  • Non-migrated cells on the upper surface of the insert are removed with a cotton swab.

  • Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

  • The number of migrated cells is quantified by counting under a microscope in several random fields.

Cell Invasion Assay (Matrigel Invasion Assay)
  • The protocol is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with a layer of Matrigel, which serves as an artificial basement membrane.

  • Cells must degrade the Matrigel to invade and migrate to the lower chamber.

  • Quantification of invaded cells is performed in the same manner as the migration assay.

RhoA Activation Assay (G-LISA)
  • Cancer cells are grown to 80-90% confluency and then serum-starved.

  • Cells are treated with the respective compounds (vehicle, U46619, this compound) for a short duration (e.g., 5-15 minutes) to observe acute signaling events.

  • Cell lysates are prepared according to the manufacturer's instructions for a RhoA G-LISA activation assay kit.

  • The assay is performed in a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA in the lysate will bind to the plate.

  • A specific antibody for RhoA is used for detection, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • The signal is developed with a chromogenic substrate and read on a spectrophotometer at 490 nm. The intensity of the signal is proportional to the amount of active RhoA.

Applications in Cancer Research

The primary application of this compound in cancer research is as a tool to dissect the role of the TPβ receptor in cancer progression, particularly in metastasis and angiogenesis.

  • Metastasis Research: this compound can be used to investigate the role of TPβ in the different stages of metastasis, including local invasion, intravasation, survival in the circulation, and extravasation at distant sites. Studies have shown that a TPβ inhibitor can reduce the migratory and invasive capacity of human breast cancer cell lines.[1]

  • Angiogenesis Research: Given the link between TPβ and VEGF-induced endothelial cell differentiation and migration, this compound is a valuable compound for studying the contribution of the thromboxane pathway to tumor angiogenesis. Experiments could involve co-culture models of cancer cells and endothelial cells or in vivo models of angiogenesis.

  • Drug Development: As a selective antagonist, this compound can serve as a lead compound or a pharmacological tool for the development of more potent and specific inhibitors of the TPβ receptor for therapeutic use in cancer.

  • Combination Therapies: The role of the TP receptor in chemoresistance is an emerging area of research. This compound could be used in preclinical studies to assess its potential to sensitize cancer cells to existing chemotherapeutic agents.

Conclusion

This compound is a valuable and selective research tool for investigating the role of the thromboxane A2 receptor β-isoform in cancer. Its ability to inhibit key signaling pathways involved in cell migration, invasion, and potentially angiogenesis makes it particularly relevant for studies on cancer metastasis. While direct research on this compound in cancer is still in its early stages, the extensive evidence implicating its target, the TP receptor, in a wide range of cancers suggests that this compound holds significant potential for advancing our understanding of cancer biology and for the development of novel therapeutic strategies. Further research is warranted to fully elucidate its efficacy in various cancer models and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for CAY10535, a Selective TPβ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAY10535 is a potent and selective antagonist of the TPβ isoform of the thromboxane A2 (TXA2) receptor, a G protein-coupled receptor (GPCR). The TXA2 receptor mediates the physiological effects of TXA2, a key lipid mediator involved in vasoconstriction and platelet aggregation. The human TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. While TPα is the predominant isoform in platelets, TPβ is associated with vascular endothelial cell differentiation and migration. This compound exhibits approximately 20-fold selectivity for the TPβ isoform over the TPα isoform, making it a valuable tool for investigating the distinct physiological roles of these two receptor subtypes.

This document provides detailed in vitro assay protocols to characterize the antagonist activity of this compound on the TPβ receptor. The primary recommended assay is a cell-based calcium mobilization assay, which measures the ability of this compound to inhibit the increase in intracellular calcium induced by a TP receptor agonist. An alternative protocol for a platelet aggregation assay is also described to assess the compound's activity on the TPα isoform.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

Assay TypeReceptor IsoformAgonistIC50 (nM)Reference
Calcium MobilizationTPβU4661999[1]
Calcium MobilizationTPαU466191,970[1]
Platelet AggregationTPαU-46619985[1]

Signaling Pathway

The thromboxane A2 receptor (TP) primarily signals through the Gq family of G proteins.[1][2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[3][4] This increase in intracellular calcium concentration ([Ca2+]i) triggers various downstream cellular responses. This compound acts as a competitive antagonist at the TPβ receptor, blocking agonist binding and subsequent Gq-mediated signaling.

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TP_receptor TPβ Receptor Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release ER->Ca_release Releases Ca²⁺ Downstream Downstream Cellular Responses Ca_release->Downstream Initiates Agonist TXA2 or U46619 (Agonist) Agonist->TP_receptor Activates This compound This compound (Antagonist) This compound->TP_receptor Inhibits

Caption: Thromboxane A2 (TPβ) Receptor Signaling Pathway.

Experimental Protocols

Cell-Based Calcium Mobilization Assay for TPβ Antagonism

This protocol describes how to determine the IC50 value of this compound for the human TPβ receptor. The assay measures the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing the human TPβ receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • U46619 (TP receptor agonist).

  • This compound.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow:

References

Application Notes and Protocols for CAY10535: A Cell-Based Thromboxane A₂ Receptor Beta (TPβ) Antagonist Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the Thromboxane A₂ (TXA₂) receptor beta isoform (TPβ), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1] Understanding the inhibitory activity of compounds like this compound on TPβ signaling is crucial for research in areas such as cardiovascular disease, oncology, and inflammation. These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory potency of this compound on TPβ-mediated signaling pathways.

The TP receptor mediates the actions of its natural ligand, thromboxane A₂, leading to the activation of downstream signaling cascades. There are two main isoforms of the TP receptor, TPα and TPβ, which differ in their C-terminal tails and are believed to have distinct physiological roles.[1] this compound exhibits approximately 20-fold selectivity for the TPβ isoform over the TPα isoform.[1]

This document outlines the necessary reagents, experimental procedures, and data analysis methods for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The described assay utilizes a cell line recombinantly expressing the human TPβ receptor and measures the inhibition of agonist-induced intracellular calcium mobilization, a key downstream event in TPβ signaling.

Signaling Pathway of Thromboxane A₂ Receptor Beta (TPβ)

The activation of the TPβ receptor by an agonist, such as the stable TXA₂ analog U-46619, initiates a well-defined signaling cascade. This pathway is central to the design of the cell-based assay for evaluating the antagonistic properties of this compound.

TP_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TPb TPβ Receptor Gq Gq Protein TPb->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Agonist U-46619 (Agonist) Agonist->TPb Activation This compound This compound (Antagonist) This compound->TPb Inhibition

Caption: TPβ receptor signaling cascade initiated by an agonist and inhibited by this compound.

Quantitative Data Summary

The inhibitory potency of this compound and the activity of the agonist U-46619 can be quantified and summarized for easy comparison. The following table presents typical values obtained from the described cell-based assay.

CompoundTargetAssay TypeParameterValueReference
This compoundTPβU-46619-mediated Ca²⁺ MobilizationIC₅₀99 nM[1]
This compoundTPαU-46619-mediated Ca²⁺ MobilizationIC₅₀1,970 nM[1]
This compoundPlateletsU-46619-induced Platelet AggregationIC₅₀985 nM[1]
U-46619TPβCa²⁺ MobilizationEC₅₀1-10 nMVaries by cell line

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HEK293 cells stably expressing human TPβ receptor (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture the TPβ-expressing cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • TPβ-expressing cells

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • U-46619 (TP receptor agonist)

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

Experimental Workflow Diagram:

Assay_Workflow A 1. Seed Cells in 96-well plate (24 hours prior) C 3. Load Cells with Calcium Dye (e.g., Fluo-4 AM) A->C B 2. Prepare Compound Dilutions (this compound and U-46619) D 4. Incubate with this compound (or vehicle) B->D C->D E 5. Measure Baseline Fluorescence D->E F 6. Add U-46619 (Agonist) E->F G 7. Measure Fluorescence Change (Calcium Mobilization) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the this compound cell-based calcium mobilization assay.

Detailed Steps:

  • Cell Seeding: Seed the TPβ-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.

    • Prepare a stock solution of U-46619 in DMSO and dilute it in HBSS with 20 mM HEPES to a concentration that will yield an EC₈₀ response.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Incubation:

    • After incubation, wash the cells with HBSS to remove excess dye.

    • Add the different dilutions of this compound (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the U-46619 solution into each well.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

Data Analysis

The change in fluorescence upon agonist stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by the reduction in this response.

Logical Relationship for Data Analysis:

Data_Analysis_Logic A Raw Fluorescence Data B Calculate ΔRFU (Peak - Baseline) A->B C Normalize Data (% of Control Response) B->C D Plot Dose-Response Curve (% Inhibition vs. [this compound]) C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 Value E->F

Caption: Logical flow for the analysis of this compound inhibitory activity data.

Calculation Steps:

  • For each well, calculate the change in relative fluorescence units (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the ΔRFU of the this compound-treated wells as a percentage of the ΔRFU of the vehicle-treated control wells (representing 100% activity).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced response.

Conclusion

This document provides a comprehensive guide for designing and executing a cell-based assay to characterize the inhibitory activity of this compound on the TPβ receptor. The detailed protocols and data analysis procedures will enable researchers to reliably determine the potency of this compound and similar compounds, thereby facilitating further investigation into the therapeutic potential of TPβ antagonism. Adherence to the outlined methodologies will ensure the generation of robust and reproducible data for drug discovery and development programs.

References

Application Notes and Protocols for CAY10535 in an In Vitro Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation to restore tissue integrity.[1][2][3] Fibroblasts play a critical role in this process, migrating into the wound bed to produce extracellular matrix components that form the new tissue.[4][5] The in vitro scratch wound healing assay is a widely used method to study collective cell migration, which is a key event in wound repair.[6][7] This assay allows for the investigation of compounds that may modulate this process.[8][9]

CAY10535 is a selective antagonist of the thromboxane A2 (TXA2) receptor β-isoform (TPβ). While both TPα and TPβ isoforms of the TXA2 receptor are involved in various physiological processes, TPβ is believed to play a role in vascular endothelial growth factor-induced endothelial cell differentiation and migration. TPβ signaling can modulate the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton and cell migration.[10][11] This suggests a potential role for this compound in modulating cell migration during wound healing.

These application notes provide a detailed protocol for utilizing this compound in an in vitro scratch wound healing assay to investigate its potential effects on fibroblast migration. The protocol includes preliminary cytotoxicity assays to determine the optimal working concentration of this compound, the main scratch assay procedure, and methods for quantitative data analysis.

Data Presentation

Table 1: this compound Properties
PropertyValue
Target Thromboxane A2 (TXA2) receptor β-isoform (TPβ)
IC₅₀ ~99 nM for TPβ
Molecular Formula C₁₈H₂₁N₃O₇S
Molecular Weight 423.4 g/mol
Solubility DMSO, Ethanol, DMF

This data is compiled from publicly available information. Researchers should refer to the manufacturer's product sheet for specific details.

Table 2: Experimental Parameters for Cytotoxicity Assay
ParameterRecommended Value
Cell Line Human Dermal Fibroblasts (HDF)
Seeding Density 1 x 10⁴ cells/well (96-well plate)
This compound Concentrations 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM
Incubation Time 24, 48, and 72 hours
Assay Method MTT or similar viability assay
Controls Vehicle control (e.g., 0.1% DMSO), Untreated control
Table 3: Experimental Parameters for Scratch Wound Healing Assay
ParameterRecommended Value
Cell Line Human Dermal Fibroblasts (HDF)
Seeding Density 2 x 10⁵ cells/well (24-well plate) to achieve confluence
This compound Concentrations Based on cytotoxicity assay (non-toxic concentrations)
Incubation Time 0, 6, 12, 24, and 48 hours (or until wound closure)
Imaging Phase-contrast microscopy at 4x or 10x magnification
Analysis Metrics Wound Area, Percent Wound Closure
Controls Vehicle control (e.g., 0.1% DMSO), Untreated control, Positive control (e.g., growth factor)

Experimental Protocols

Preliminary Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of this compound for use in the wound healing assay.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay kit)

  • Plate reader

Protocol:

  • Seed HDF cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium to achieve the final concentrations listed in Table 2. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and an untreated control.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform an MTT assay according to the manufacturer's protocol to assess cell viability.[12]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration of this compound that does not significantly reduce cell viability should be used as the maximum concentration in the wound healing assay.

In Vitro Scratch Wound Healing Assay

Objective: To evaluate the effect of this compound on the migration of fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound (at non-toxic concentrations)

  • 24-well cell culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Seed HDF cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours (e.g., 2 x 10⁵ cells/well).[13]

  • Once the cells are confluent, gently remove the culture medium.

  • Create a straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[14] Apply consistent pressure to ensure a uniform scratch width.

  • Wash the wells twice with PBS to remove detached cells.[14]

  • Replace the PBS with serum-free or low-serum medium containing the desired concentrations of this compound (as determined from the cytotoxicity assay) or the vehicle control. The use of low-serum medium helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[10]

  • Immediately capture images of the scratch in each well at time 0 using an inverted microscope at 4x or 10x magnification. Mark the location of the image to ensure the same field of view is captured at subsequent time points.

  • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[13]

Quantitative Data Analysis

Objective: To quantify the rate of wound closure.

Method:

  • Use image analysis software (e.g., ImageJ) to measure the area of the scratch in the images taken at each time point.[14][15]

  • Calculate the percent wound closure at each time point using the following formula:

    % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100

    Where T₀ is the initial time point and Tₓ is the subsequent time point.

  • Plot the percent wound closure over time for each experimental condition.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the rate of wound closure between the this compound-treated groups and the control group.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A 1. Seed Fibroblasts in 24-well Plate B 2. Grow to Confluent Monolayer A->B C 3. Create Scratch with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Medium with this compound / Controls D->E F 6. Image at Time 0 E->F G 7. Incubate and Image at Intervals (6, 12, 24h) F->G H 8. Quantify Wound Area & Analyze Data G->H

Caption: Workflow for the in vitro scratch wound healing assay.

G cluster_pathway Proposed Signaling Pathway of this compound in Fibroblast Migration This compound This compound TPbeta TPβ Receptor This compound->TPbeta Antagonizes G12_13 Gα12/13 TPbeta->G12_13 Activates RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Reorganization ROCK->Actin Migration Cell Migration Actin->Migration

Caption: this compound's proposed mechanism on cell migration.

References

Application Notes and Protocols for CAY10535 in Endothelial Tube Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including tumor growth and metastasis. The endothelial tube formation assay is a widely used in vitro method to screen for compounds that can either promote or inhibit angiogenesis. CAY10535 has been identified as a selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TPβ). Notably, the TPβ receptor is understood to play a role in vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration, key events in angiogenesis.[1][2] These notes provide a detailed protocol for utilizing this compound as a potential inhibitor in an endothelial tube formation assay.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the TPβ receptor, a G protein-coupled receptor that mediates the actions of thromboxane A2.[1][2] In the context of angiogenesis, the activation of the TPβ receptor has been shown to inhibit VEGF-induced endothelial cell migration and differentiation.[2][3] VEGF is a crucial growth factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. This cascade promotes cell proliferation, migration, and the formation of tubular structures. This compound, by blocking the TPβ receptor, is expected to counteract the inhibitory effects of TPβ activation, thereby indirectly modulating the angiogenic response. Specifically, activation of TPβ has been shown to suppress nitric oxide (NO) release from VEGF-treated endothelial cells by decreasing the activation of Akt, endothelial nitric oxide synthase (eNOS), and PDK1.[3] Furthermore, TPβ activation ablates the increase in focal adhesion formation in response to VEGF, a process critical for cell migration.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, which is essential for designing experiments.

ParameterValueReference
Target Thromboxane A2 (TXA2) receptor isoform β (TPβ)[1][2]
Activity Selective Antagonist[1][2]
IC50 for TPβ 99 nM (inhibition of U46619-mediated Ca2+ mobilization)[1]
IC50 for TPα 1,970 nM (inhibition of U46619-mediated Ca2+ mobilization)[1]
Selectivity ~20-fold for TPβ over TPα[1]
Formal Name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide[1]
CAS Number 945716-28-9[1]
Molecular Formula C18H21N3O7S[1]
Molecular Weight 423.4 g/mol [1]

Experimental Protocols

Endothelial Tube Formation Assay Using Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol details the steps to assess the inhibitory potential of this compound on endothelial tube formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vascular Endothelial Growth Factor (VEGF)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • Use cells between passages 2 and 6 for optimal results.[4]

  • Preparation of BME Plates:

    • Thaw BME on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[5][6]

    • Ensure the BME is spread evenly across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5][7]

  • Cell Seeding and Treatment:

    • Harvest HUVECs using Trypsin-EDTA and resuspend them in basal medium (e.g., EBM-2) containing 2% FBS.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Prepare different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in basal medium. A vehicle control (e.g., DMSO) should also be prepared.

    • In separate tubes, pre-incubate the HUVEC suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add a pro-angiogenic stimulus, such as VEGF (e.g., 50 ng/mL), to the cell suspensions (except for the negative control).

    • Carefully add 100 µL of the cell suspension (containing 1 x 10^4 cells) to each BME-coated well.[4]

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7][8]

    • Monitor tube formation periodically under a phase-contrast microscope.

    • For quantitative analysis, stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.[9]

    • Capture images of the tube network using a fluorescence microscope.

Data Analysis and Quantification:

The extent of tube formation can be quantified by measuring several parameters from the captured images using image analysis software (e.g., ImageJ).

ParameterDescription
Total Tube Length The sum of the lengths of all tube-like structures.
Number of Junctions/Nodes The number of points where three or more tubes connect.
Number of Loops/Meshes The number of enclosed areas formed by the tube network.
Branching Points The number of points from which tubes branch out.

These quantitative data should be presented in tables and/or graphs to compare the effects of different concentrations of this compound.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the endothelial tube formation assay with this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis HUVEC 1. Culture HUVECs Harvest 3. Harvest and resuspend HUVECs HUVEC->Harvest BME_plate 2. Coat 96-well plate with BME Seeding 5. Seed treated cells onto BME BME_plate->Seeding Treatment 4. Pre-incubate cells with This compound and VEGF Harvest->Treatment Treatment->Seeding Incubation 6. Incubate for 4-18 hours Seeding->Incubation Staining 7. Stain with Calcein AM Incubation->Staining Imaging 8. Image acquisition Staining->Imaging Quantification 9. Quantify tube formation Imaging->Quantification

Endothelial Tube Formation Assay Workflow.
This compound and VEGF Signaling Pathway in Endothelial Cells

The following diagram illustrates the proposed signaling pathway of VEGF-induced angiogenesis and the inhibitory point of this compound. VEGF binding to its receptor (VEGFR2) initiates a cascade that promotes endothelial cell migration and proliferation. This compound, by antagonizing the TPβ receptor, is hypothesized to interfere with the negative regulation imposed by TPβ activation on this pro-angiogenic pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds TXA2 Thromboxane A2 TPbeta TPβ Receptor TXA2->TPbeta Activates This compound This compound This compound->TPbeta Inhibits PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates Akt Akt TPbeta->Akt Inhibits eNOS eNOS TPbeta->eNOS Inhibits TPbeta->FAK Inhibits PI3K->Akt Akt->eNOS NO Nitric Oxide eNOS->NO Migration Cell Migration & Differentiation NO->Migration Promotes FAK->Migration

VEGF Signaling and this compound Inhibition.

References

CAY10535: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental applications of CAY10535, a selective thromboxane A2 (TP) receptor antagonist. This guide includes details on its mechanism of action, summaries of key in vitro data, and detailed protocols for relevant experimental assays.

Introduction

This compound is a potent and selective antagonist of the TPβ isoform of the thromboxane A2 receptor, a G protein-coupled receptor (GPCR) that mediates the actions of thromboxane A2 (TXA2). While the precise physiological roles of the two major TP receptor isoforms, TPα and TPβ, are still under investigation, TPβ is understood to be involved in processes such as vascular endothelial growth factor-induced endothelial cell differentiation and migration. In contrast, TPα is the predominant isoform expressed in platelets. This compound's selectivity for TPβ makes it a valuable tool for dissecting the specific roles of this receptor isoform in various physiological and pathological processes.

Mechanism of Action

This compound functions as a competitive antagonist at the TPβ receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, thromboxane A2. This inhibition prevents the activation of G-proteins, primarily Gq and G13, and the subsequent mobilization of intracellular calcium and activation of Rho GTPases.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound.

ParameterValueDescription
TPβ IC50 99 nMThe half-maximal inhibitory concentration for the TPβ receptor isoform, measured by inhibition of U46619-mediated Ca2+ mobilization.
TPα IC50 1,970 nMThe half-maximal inhibitory concentration for the TPα receptor isoform, measured by inhibition of U46619-mediated Ca2+ mobilization.
Selectivity ~20-foldThe selectivity of this compound for the TPβ isoform over the TPα isoform.
Platelet Aggregation IC50 985 nMThe half-maximal inhibitory concentration for the inhibition of U-46619-induced platelet aggregation, indicating relatively poor activity on platelets which primarily express TPα.

Note: Specific experimental concentrations for this compound in various cell-based assays (e.g., cell migration, angiogenesis) and dosages for in vivo animal models have not been widely reported in the currently available literature. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental system.

Signaling Pathways

The primary signaling pathway modulated by this compound is the thromboxane A2 receptor pathway. A simplified diagram of this pathway is presented below.

Thromboxane_Signaling TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor (TPβ/TPα) TXA2->TP_receptor Activates This compound This compound This compound->TP_receptor Inhibits Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., cell migration, vasoconstriction) Ca_mobilization->Cellular_Response PKC->Cellular_Response

Thromboxane A2 Receptor Signaling Pathway.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of this compound to inhibit TPβ receptor-mediated increases in intracellular calcium.

Workflow:

Calcium_Mobilization_Workflow cluster_0 Cell Preparation cluster_1 Dye Loading and Treatment cluster_2 Measurement and Analysis A Seed cells expressing TPβ in a 96-well plate B Culture overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with varying concentrations of this compound C->D E Stimulate with a TP receptor agonist (e.g., U46619) D->E F Measure fluorescence intensity over time using a plate reader E->F G Analyze data to determine IC50 F->G

Intracellular Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Seed cells endogenously or recombinantly expressing the TPβ receptor into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, add a TP receptor agonist (e.g., U46619) to all wells.

  • Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on cell migration towards a chemoattractant.

Workflow:

Cell_Migration_Workflow cluster_0 Preparation cluster_1 Migration cluster_2 Quantification A Prepare cell suspension B Pre-treat cells with this compound or vehicle control A->B D Seed treated cells into the upper chamber (insert) B->D C Add chemoattractant to the lower chamber of the Boyden apparatus C->D E Incubate to allow cell migration through the porous membrane D->E F Fix and stain the migrated cells on the underside of the membrane E->F G Count the number of migrated cells under a microscope F->G H Compare treated vs. control groups G->H

Cell Migration Assay (Boyden Chamber) Workflow.

Protocol:

  • Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add a chemoattractant solution (e.g., media containing a growth factor that signals through TPβ) to the lower chamber.

  • Cell Preparation: Harvest and resuspend cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

  • Seeding: Seed the pre-treated cells into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 4-24 hours).

  • Staining and Quantification: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet.

  • Analysis: Count the number of stained, migrated cells in several random fields of view using a microscope. Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Workflow:

Angiogenesis_Workflow cluster_0 Plate Preparation cluster_1 Cell Seeding and Treatment cluster_2 Analysis A Coat wells of a 96-well plate with basement membrane matrix (e.g., Matrigel) B Incubate to allow gelation A->B E Seed treated cells onto the gel-coated wells B->E C Prepare endothelial cell suspension D Treat cells with this compound or vehicle control C->D D->E F Incubate to allow tube formation G Image the tube-like structures using a microscope F->G H Quantify tube length and branching points G->H

Application Notes and Protocols for CAY10535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the human thromboxane A₂ (TXA₂) receptor β-isoform (TPβ), a member of the G protein-coupled receptor (GPCR) family. It demonstrates significantly lower activity towards the TPα isoform, making it a valuable tool for investigating the distinct physiological and pathological roles of TPβ. These application notes provide detailed protocols for the proper dissolution and storage of this compound, as well as guidelines for its use in common in vitro assays.

Physicochemical and Solubility Data

This compound is supplied as a crystalline solid. Adherence to the following solubility and storage guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

PropertyData
Molecular Formula C₁₈H₂₁N₃O₇S
Formula Weight 423.4 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility (at 25°C) DMSO: 20 mg/mL• DMF: 20 mg/mL• Ethanol: 10 mg/mL• DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL
Storage Temperature Store at -20°C
Stability As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] To ensure maximum stability, protect from light and moisture.

Protocols for Dissolving and Storing this compound

Materials Required
  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Protocol for Preparing a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: For the highest accuracy, it is recommended to use the entire contents of the manufacturer's vial. If weighing is necessary, use an analytical balance in a chemical fume hood.

  • Solvent Addition:

    • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (Formula Weight: 423.4 g/mol ), add 236.2 µL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) x Molar Concentration (mol/L))

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C. When stored properly, the stock solution in DMSO should be stable for several months.

Protocol for Preparing Aqueous Working Solutions

For most cell-based assays, the high-concentration stock solution in an organic solvent must be further diluted in an aqueous buffer or cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To minimize the precipitation of the compound, it is advisable to perform a serial dilution. First, dilute the 10 mM stock solution in a smaller volume of the final aqueous buffer.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium or assay buffer to achieve the desired final concentration.

    • Important: Add the stock solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

    • The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cellular toxicity.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for extended periods.

Experimental Protocols and Applications

This compound is a selective antagonist of the TPβ receptor and can be used in various in vitro assays to study thromboxane A₂ signaling.

Inhibition of U46619-Induced Calcium Mobilization in HEK293 Cells

This protocol outlines a method to assess the antagonistic activity of this compound on the TPβ receptor expressed in Human Embryonic Kidney 293 (HEK293) cells. The thromboxane A₂ mimetic, U46619, is used to stimulate the receptor and induce an increase in intracellular calcium.

Materials:

  • HEK293 cells stably or transiently expressing the human TPβ receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • U46619 stock solution (e.g., 1 mM in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling

Protocol:

  • Cell Seeding: Seed the TPβ-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Cell Washing: After incubation, gently wash the cells with the assay buffer to remove any extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (e.g., 0.1% DMSO in assay buffer). Incubate for 15-30 minutes at room temperature or 37°C. A typical concentration range to test for this compound would be from 1 nM to 10 µM.

  • Calcium Mobilization Measurement:

    • Place the plate in the fluorescence plate reader and begin kinetic measurement of the fluorescence signal.

    • After establishing a stable baseline reading for approximately 15-30 seconds, inject a solution of U46619 to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀, typically in the nanomolar range).

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The antagonistic effect of this compound is determined by the reduction in the U46619-induced calcium signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Thromboxane A₂ Receptor (TPβ) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the TPβ receptor and the point of inhibition by this compound. Activation of the TPβ receptor by its agonist, thromboxane A₂ (or the mimetic U46619), leads to the activation of Gq/11 and G12/13 proteins. Gq/11 activation stimulates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). G12/13 activation engages the Rho/Rho-kinase pathway, influencing cell contraction and migration. This compound acts as a competitive antagonist, blocking the binding of the agonist to the TPβ receptor and thereby inhibiting these downstream signaling events.

TPB_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling TXA2 Thromboxane A₂ (or U46619) TPB TPβ Receptor TXA2->TPB Activates This compound This compound This compound->TPB Antagonizes Gq11 Gq/11 TPB->Gq11 G1213 G12/13 TPB->G1213 PLC Phospholipase C (PLC) Gq11->PLC Rho Rho/Rho-kinase Pathway G1213->Rho IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Contraction, Migration) Ca_Release->Cellular_Response PKC->Cellular_Response Rho->Cellular_Response

Caption: TPβ receptor signaling pathway and inhibition by this compound.

Experimental Workflow for Assessing this compound Antagonism

The following diagram outlines a typical experimental workflow for evaluating the antagonistic properties of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) pre_incubate Pre-incubate with this compound (various concentrations) prep_stock->pre_incubate seed_cells Seed TPβ-expressing cells in 96-well plate dye_load Load cells with Calcium-sensitive dye seed_cells->dye_load prep_agonist Prepare Agonist (U46619) Stock Solution add_agonist Add Agonist (U46619) prep_agonist->add_agonist wash_cells Wash cells to remove extracellular dye dye_load->wash_cells wash_cells->pre_incubate measure_baseline Measure baseline fluorescence pre_incubate->measure_baseline measure_baseline->add_agonist measure_response Measure fluorescence response (kinetic read) add_agonist->measure_response calc_inhibition Calculate % Inhibition of agonist response measure_response->calc_inhibition plot_curve Plot % Inhibition vs. log[this compound] calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

References

CAY10535: A Selective TPβ Receptor Antagonist for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TPβ). It is a valuable tool for researchers investigating the distinct physiological and pathological roles of the TPβ receptor in various biological systems. Thromboxane A2, a lipid mediator derived from arachidonic acid, exerts its effects through two G protein-coupled receptor isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. While TPα is the predominant isoform in platelets, TPβ is believed to be involved in processes such as vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1] The selectivity of this compound allows for the specific interrogation of TPβ-mediated signaling pathways, making it a crucial pharmacological probe in fields such as cardiovascular research, oncology, and inflammation.

Product Information

PropertyValue
Chemical Name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide
CAS Number 945716-28-9
Molecular Formula C₁₈H₂₁N₃O₇S
Molecular Weight 423.4 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 0.25 mg/ml (with 1:3 DMF)
Storage Store at -20°C
Stability ≥ 4 years
Primary Supplier Cayman Chemical

Mechanism of Action

This compound acts as a competitive antagonist at the TPβ receptor, inhibiting the binding of the endogenous ligand thromboxane A2 and its stable mimetic, U46619. This blockade prevents the activation of downstream signaling cascades initiated by TPβ. The TP receptor isoforms, TPα and TPβ, share identical ligand-binding domains but differ in their C-terminal cytoplasmic tails, which dictates their differential coupling to G proteins and subsequent signaling pathways.[2] Both TPα and TPβ primarily couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels.[2] They can also couple to G13, which activates Rho/Rac signaling pathways. This compound exhibits approximately 20-fold selectivity for TPβ over TPα, allowing researchers to dissect the specific contributions of TPβ to cellular responses.[1]

Quantitative Data
ParameterIC₅₀ ValueAssay Conditions
TPβ Antagonism 99 nMInhibition of U46619-mediated Ca²⁺ mobilization in cells expressing TPβ
TPα Antagonism 1,970 nMInhibition of U46619-mediated Ca²⁺ mobilization in cells expressing TPα
Inhibition of Platelet Aggregation 985 nMInhibition of U-46619-induced platelet aggregation (TPα is predominant isoform)

Data sourced from Cayman Chemical product information.[1]

TPβ Signaling Pathway

The binding of an agonist like thromboxane A2 or U46619 to the TPβ receptor initiates a conformational change, leading to the activation of associated G proteins. The primary signaling pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses. Additionally, TPβ can couple to G12/13 to activate Rho GTPases, influencing the actin cytoskeleton, cell migration, and proliferation.

TP_beta_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein Signaling TP_beta TPβ Receptor Gq Gq TP_beta->Gq Activates G12_13 G12/13 TP_beta->G12_13 Activates Agonist Thromboxane A2 (or U46619) Agonist->TP_beta Activates This compound This compound This compound->TP_beta Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Responses Cellular Responses (e.g., Migration, Proliferation) Ca2_release->Cellular_Responses PKC->Cellular_Responses RhoA->Cellular_Responses

Caption: TPβ receptor signaling pathway.

Research Applications

The selectivity of this compound for the TPβ receptor makes it a powerful tool for elucidating the specific roles of this receptor isoform in various physiological and pathological processes.

Vascular Biology

TPβ receptors are implicated in vascular endothelial cell function. This compound can be used to investigate the role of TPβ in:

  • Angiogenesis: Studies have shown that TPβ is involved in vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration, key processes in the formation of new blood vessels.[1] this compound can be used to block these effects and study the downstream signaling pathways involved.

  • Vascular Tone: While TPα is the primary isoform in platelets and vascular smooth muscle, TPβ is also expressed in endothelial cells and may contribute to the regulation of vascular tone. This compound can help to dissect the specific contribution of endothelial TPβ to vasoconstriction and vasodilation.

Oncology

Emerging evidence suggests a role for the thromboxane signaling pathway in cancer progression.[2] this compound is a valuable tool for investigating the role of TPβ in:

  • Tumor Cell Migration and Invasion: TPβ expression has been observed in some cancer cell lines, and its activation can promote cell migration and invasion.[2] this compound can be used to inhibit these processes and identify the downstream effectors.

  • Tumor Angiogenesis: By modulating endothelial cell function, TPβ may play a role in tumor-associated angiogenesis. This compound can be used to assess the anti-angiogenic potential of TPβ blockade in cancer models.

  • Tumor Microenvironment: The tumor microenvironment is a complex milieu of cells and signaling molecules. This compound can be used to explore the role of TPβ in the interactions between cancer cells and other cells within the tumor microenvironment, such as fibroblasts and immune cells.

Inflammation

Thromboxane A2 is a potent pro-inflammatory mediator. While both TP isoforms are likely involved in inflammation, the selectivity of this compound allows for the specific investigation of TPβ's role in:

  • Leukocyte Function: TPβ is expressed on various immune cells and may be involved in their activation, migration, and cytokine production. This compound can be used to study the impact of TPβ antagonism on inflammatory cell behavior.

  • Inflammatory Pain: Prostanoids are key mediators of inflammatory pain. The contribution of TPβ to nociceptive signaling can be explored using this compound in relevant in vitro and in vivo models.

  • Resolution of Inflammation: The role of specific prostanoid receptors in the resolution phase of inflammation is an active area of research. This compound can be used to determine if TPβ plays a role in the transition from the inflammatory to the resolution phase.

Experimental Protocols

U46619-Mediated Calcium Mobilization Assay

This assay is used to determine the potency of this compound in blocking the U46619-induced increase in intracellular calcium in cells expressing the TPβ receptor.

Materials:

  • Cells stably or transiently expressing the human TPβ receptor (e.g., HEK293, CHO cells)

  • This compound

  • U46619 (a stable thromboxane A2 mimetic)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the TPβ-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of U46619 in a suitable solvent (e.g., ethanol or DMSO) and dilute it in assay buffer to a concentration that will elicit a submaximal response (e.g., EC₈₀).

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a short baseline reading, inject the U46619 solution into the wells.

    • Continue to record the fluorescence intensity for a set period to capture the calcium mobilization response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed TPβ-expressing cells in microplate Start->Seed_Cells Dye_Loading Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Prepare_Compounds Prepare serial dilutions of this compound and a fixed concentration of U46619 Dye_Loading->Prepare_Compounds Pre_incubation Pre-incubate cells with This compound or vehicle Prepare_Compounds->Pre_incubation Measure_Fluorescence Measure fluorescence kinetics before and after U46619 addition Pre_incubation->Measure_Fluorescence Data_Analysis Analyze data and determine IC₅₀ value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for U46619-mediated calcium mobilization assay.

U-46619-Induced Platelet Aggregation Assay

This assay is used to assess the effect of this compound on platelet aggregation induced by the thromboxane A2 mimetic, U-46619. Since platelets primarily express the TPα isoform, this assay can be used to confirm the selectivity of this compound.

Materials:

  • Freshly drawn human or animal blood collected in an anticoagulant (e.g., sodium citrate)

  • This compound

  • U-46619

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline or appropriate buffer

  • Aggregometer

Protocol:

  • PRP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Count the platelets in the PRP and adjust the concentration to a standard value (e.g., 2.5 x 10⁸ platelets/ml) using PPP.

  • Aggregometer Setup:

    • Set up the aggregometer according to the manufacturer's instructions.

    • Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Assay Procedure:

    • Pipette a specific volume of adjusted PRP into the aggregometer cuvettes with a stir bar.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Add a fixed concentration of U-46619 to induce aggregation.

    • Record the change in light transmission over time until a maximal aggregation response is achieved.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Plot the percentage of aggregation against the logarithm of the this compound concentration to determine the inhibitory effect and calculate the IC₅₀ value if applicable.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect whole blood in anticoagulant Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->PRP_Preparation Adjust_Platelet_Count Adjust platelet count in PRP PRP_Preparation->Adjust_Platelet_Count Aggregometer_Setup Set up aggregometer with PRP and PPP Adjust_Platelet_Count->Aggregometer_Setup Incubate_with_this compound Incubate PRP with this compound or vehicle Aggregometer_Setup->Incubate_with_this compound Induce_Aggregation Add U-46619 to induce aggregation Incubate_with_this compound->Induce_Aggregation Record_Aggregation Record light transmission over time Induce_Aggregation->Record_Aggregation Data_Analysis Analyze aggregation curves and determine inhibition Record_Aggregation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for U-46619-induced platelet aggregation assay.

References

CAY10535: Application Notes and Protocols for a Selective TPβ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAY10535 is a potent and selective antagonist of the TPβ isoform of the human thromboxane A2 (TXA2) receptor, a G protein-coupled receptor (GPCR). This selectivity makes it a valuable tool for investigating the distinct physiological and pathological roles of the TPβ receptor isoform.

Safety Information and Handling

General Precautions: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be handled with care in a laboratory setting. The following are general safety recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust or aerosols. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store at -20°C for long-term stability.[1]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Solubility: this compound is soluble in various organic solvents. The following table summarizes its solubility:

SolventSolubility
DMF20 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
DMSO20 mg/mL
Ethanol10 mg/mL
Data sourced from Cayman Chemical product information.[1]

Application Notes

This compound is a selective antagonist for the TPβ receptor isoform over the TPα isoform, making it a useful tool for elucidating the specific functions of TPβ.

Mechanism of Action: Thromboxane A2 (TXA2) mediates its effects through two receptor isoforms, TPα and TPβ. While TPα is the predominant isoform in platelets, TPβ is implicated in processes such as vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration.[1] this compound demonstrates approximately 20-fold selectivity for the TPβ receptor.

Quantitative Data:

ParameterValue
IC50 for TPβ (U46619-mediated Ca2+ mobilization) 99 nM
IC50 for TPα (U46619-mediated Ca2+ mobilization) 1,970 nM
IC50 for U-46619-induced platelet aggregation 985 nM
Data sourced from Cayman Chemical product information.[1]

Signaling Pathway of TPβ Receptor and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (or U46619) TPbeta TPβ Receptor TXA2->TPbeta Agonist Binding Gq Gq protein TPbeta->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses (e.g., Differentiation, Migration) Ca_release->Cell_Response PKC->Cell_Response This compound This compound This compound->TPbeta Antagonist (Inhibition)

Caption: TPβ receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

U46619-mediated Calcium Mobilization Assay

This protocol is designed to assess the antagonistic activity of this compound on the TPβ receptor by measuring changes in intracellular calcium levels in response to the TXA2 analog, U46619.

Workflow for Calcium Mobilization Assay

G A 1. Cell Culture (e.g., HEK293 cells expressing TPβ) B 2. Cell Seeding (Black-walled, clear-bottom 96-well plates) A->B C 3. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) B->C D 4. Incubation (Allow for dye de-esterification) C->D E 5. Compound Addition (this compound or vehicle control) D->E F 6. Pre-incubation E->F G 7. Agonist Addition (U46619) F->G H 8. Fluorescence Measurement (e.g., FlexStation) G->H I 9. Data Analysis (IC50 determination) H->I

Caption: Workflow for a U46619-mediated calcium mobilization assay.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human TPβ receptor (e.g., HEK293 cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Krebs buffer). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the cells to allow for complete de-esterification of the dye.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate with the compound for a sufficient time to allow for receptor binding.

  • Agonist Addition: Add a pre-determined concentration of the TP receptor agonist U46619 to all wells to stimulate calcium release.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader with kinetic read capabilities (e.g., FlexStation).

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the U46619-induced calcium signal against the concentration of this compound.

VEGF-induced Endothelial Cell Differentiation and Migration Assay

This protocol can be used to investigate the role of the TPβ receptor in VEGF-induced endothelial cell processes using this compound as an inhibitor.

Workflow for Endothelial Cell Differentiation and Migration Assay

G cluster_diff Differentiation Assay cluster_mig Migration Assay (e.g., Transwell) A1 1. Culture Endothelial Progenitor Cells (EPCs) A2 2. Treatment (VEGF with/without this compound) A1->A2 A3 3. Incubation (Several days) A2->A3 A4 4. Analysis (e.g., Western blot for CD31, vWF) A3->A4 B1 1. Seed Endothelial Cells in Upper Chamber B2 2. Add Chemoattractant to Lower Chamber (VEGF with/without this compound) B1->B2 B3 3. Incubation (Allow for migration) B2->B3 B4 4. Staining and Quantification (Count migrated cells) B3->B4

Caption: Workflow for assessing endothelial cell differentiation and migration.

Methodology for Differentiation Assay:

  • Cell Culture: Culture endothelial progenitor cells (EPCs) or a suitable endothelial cell line in appropriate media.

  • Treatment: Treat the cells with a predetermined concentration of VEGF to induce differentiation. In parallel, treat cells with VEGF in the presence of varying concentrations of this compound. Include a vehicle control group.

  • Incubation: Incubate the cells for a period sufficient to observe differentiation (typically several days).

  • Analysis: Assess endothelial differentiation by measuring the expression of endothelial cell markers such as CD31 and von Willebrand Factor (vWF) using techniques like Western blotting, immunofluorescence, or flow cytometry.[2][3]

Methodology for Migration Assay (Transwell Assay):

  • Cell Seeding: Seed endothelial cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

  • Chemoattractant Addition: In the lower chamber, add media containing VEGF as a chemoattractant. For the experimental groups, also add this compound to the lower chamber.

  • Incubation: Incubate the plate to allow the cells to migrate through the porous membrane towards the chemoattractant.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.

References

Application Notes and Protocols: CAY10535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of CAY10535, a selective antagonist of the TPβ isoform of the human thromboxane A2 (TXA2) receptor.

Compound Information

PropertyValueReference
Formal Name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide[1]
CAS Number 945716-28-9[1]
Molecular Formula C18H21N3O7S[1]
Formula Weight 423.4 g/mol [1]
Purity ≥98%[1][2]
Formulation A crystalline solid[1][2]
UV/Vis. λmax 294 nm[1]

Handling and Storage

This compound should be handled by qualified individuals trained in laboratory safety procedures. It is recommended to review the complete Safety Data Sheet (SDS) before use.

2.1. Safety Precautions

  • Hazardous nature: This compound should be considered hazardous until further information is available.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (safety glasses or face shield), and a lab coat.[3]

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.

  • Avoid contact: Do not ingest, inhale, or allow contact with skin and eyes.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3]

2.2. Storage Conditions

ConditionRecommendationStabilityReference
Long-Term Storage (As Supplied) Store at -20°C in a tightly sealed container.≥ 2 years[2]
Stock Solutions (in Organic Solvent) Aliquot and store at -20°C. Purge with an inert gas before sealing.Not specified, but long-term storage is implied.[2]
Aqueous Solutions Prepare fresh for each experiment. Do not store for more than one day. Unstable[2]

Solubility and Solution Preparation

3.1. Solubility Data

SolventApproximate SolubilityReference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Ethanol10 mg/mL[1]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1][2]

3.2. Protocol for Preparing a Stock Solution (10 mM in DMSO)

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.234 mg of this compound (Formula Weight: 423.4 g/mol ).

  • Weigh the compound: Carefully weigh the required amount of this compound solid.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the solid.

  • Ensure complete dissolution: Vortex or sonicate briefly until the solid is completely dissolved.

  • Store properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3.3. Protocol for Preparing an Aqueous Working Solution

Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent before diluting with an aqueous buffer.[2]

  • Prepare a high-concentration stock: Prepare a stock solution in 100% DMF.

  • Dilute with buffer: Dilute the DMF stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration. For example, to achieve a final concentration of 0.25 mg/mL, a 1:3 dilution of a DMF stock into PBS can be used.[1][2]

  • Use immediately: Aqueous solutions of this compound should be used on the same day they are prepared.[2]

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ.[1] The TXA2 receptor is a G protein-coupled receptor (GPCR) that mediates the actions of TXA2.[1] The two main isoforms, TPα and TPβ, have distinct physiological roles. TPα is predominantly found in platelets, while TPβ is associated with vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1]

This compound exhibits approximately 20-fold selectivity for TPβ over TPα.[1]

4.1. In Vitro Activity

AssayTargetAgonistIC50Reference
Ca2+ MobilizationTPβU-4661999 nM[1]
Ca2+ MobilizationTPαU-466191,970 nM[1]
Platelet AggregationPlatelet TP receptors (predominantly TPα)U-46619985 nM[1]

4.2. Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (TXA2) or U-46619 (Agonist) TP_receptor TP Receptor (TPα or TPβ) TXA2->TP_receptor Activates Gq Gq TP_receptor->Gq Activates This compound This compound (Antagonist) This compound->TP_receptor Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Platelet Aggregation, Cell Migration) PKC->Cell_response Ca_release->Cell_response

Caption: Thromboxane A2 (TXA2) receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols

5.1. Protocol: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on TPβ-expressing cells.

G A 1. Cell Culture (e.g., HEK293 cells expressing TPβ) B 2. Cell Plating (Plate cells in a 96-well plate) A->B C 3. Dye Loading (Load cells with a calcium-sensitive dye, e.g., Fluo-4 AM) B->C D 4. Compound Incubation (Pre-incubate cells with varying concentrations of this compound or vehicle) C->D E 5. Agonist Addition (Add a fixed concentration of U-46619 to stimulate Ca²⁺ mobilization) D->E F 6. Signal Detection (Measure fluorescence intensity over time using a plate reader) E->F G 7. Data Analysis (Calculate IC50 value for this compound) F->G

References

Application Notes and Protocols for CAY10535 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor beta isoform (TPβ). The TP receptor, a G-protein coupled receptor, is activated by its ligand, TXA2, a major metabolite of arachidonic acid. This activation triggers a cascade of downstream signaling events. There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. While they share the same ligand binding sites, they differ in their C-terminal cytoplasmic tails, leading to potentially distinct signaling pathways and physiological roles. TPα is predominantly found in platelets, while TPβ is expressed in various other tissues, including endothelial cells. The selective antagonism of TPβ by this compound makes it a valuable tool for investigating the specific roles of this receptor isoform in various physiological and pathological processes.

Mechanism of Action

This compound functions by competitively binding to the TPβ receptor, thereby preventing the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascades typically initiated by TPβ activation. The primary signaling pathway for TP receptors involves coupling with Gq proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Additionally, TP receptors can couple to other G-proteins, such as G13, to activate the Rho signaling pathway, which is involved in regulating cell shape and motility. By selectively inhibiting the TPβ isoform, this compound allows for the specific interrogation of its contribution to these signaling events and their physiological consequences.

Signaling Pathway of Thromboxane A2 Receptor Beta (TPβ)

TP_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 TP_beta TPβ Receptor TXA2->TP_beta Activates This compound This compound This compound->TP_beta Inhibits Gq Gq TP_beta->Gq Activates G13 G13 TP_beta->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Physiological & Pathological Responses Ca_release->Cellular_Response1 PKC->Cellular_Response1 RhoA RhoA G13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cellular_Response2 Cytoskeletal Rearrangement, Cell Migration ROCK->Cellular_Response2

Caption: this compound selectively antagonizes the TPβ receptor, blocking downstream signaling through Gq/PLC and G13/RhoA pathways.

Quantitative Data Summary

ParameterValueCell SystemAssayReference
IC₅₀ (TPβ) 99 nMNot SpecifiedU46619-mediated Ca²⁺ mobilizationCayman Chemical
IC₅₀ (TPα) 1,970 nMNot SpecifiedU46619-mediated Ca²⁺ mobilizationCayman Chemical
Selectivity ~20-fold for TPβ over TPα--Cayman Chemical

Experimental Protocols

The following are representative protocols for the in vivo evaluation of this compound. These should be adapted based on the specific research question, animal model, and institutional guidelines.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and handling equipment

  • Analytical balance, vortex mixer, sonicator

  • Dosing syringes and needles (appropriate for the route of administration)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the final vehicle formulation. The choice of vehicle will depend on the physicochemical properties of this compound and the route of administration. A common vehicle for poorly soluble compounds is a mixture of DMSO, a solubilizing agent like PEG300 or Tween 80, and saline or PBS.

    • Prepare serial dilutions of this compound in the vehicle to achieve the desired dose levels.

  • Dosing:

    • Randomly assign mice to dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

    • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior (lethargy, agitation), and physical appearance (piloerection, hunched posture).

    • Record body weights at least three times per week.

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

    • The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.

Experimental Workflow for MTD Study

MTD_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomize into Groups (Vehicle + Dose Cohorts) acclimation->randomization dosing Daily Dosing (7-14 days) randomization->dosing formulation Prepare this compound Formulation formulation->dosing monitoring Daily Monitoring (Body weight, clinical signs) dosing->monitoring monitoring->dosing Repeat daily endpoint Endpoint Analysis (Blood work, Necropsy, Histopathology) monitoring->endpoint mtd_determination Determine MTD endpoint->mtd_determination

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound in mice.

Protocol 2: In Vivo Efficacy Study (Representative Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model where TPβ is implicated in tumor progression.

Materials:

  • Human cancer cell line with known TPβ expression.

  • 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

  • This compound at predetermined dose levels (based on the MTD study).

  • Vehicle solution.

  • Matrigel (or similar basement membrane matrix).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD).

  • Treatment:

    • Administer treatments as per the defined schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified duration (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor body weight to assess treatment tolerance.

  • Endpoint and Pharmacodynamic Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Collect tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blot or immunohistochemistry) to assess the modulation of downstream targets in the TPβ signaling pathway.

    • Collect plasma for pharmacokinetic (PK) analysis to correlate drug exposure with efficacy.

Logical Relationship for Efficacy Study Design

Efficacy_Study_Logic hypothesis Hypothesis: This compound inhibits TPβ-driven tumor growth model_selection Select Xenograft Model (TPβ expressing cancer cells) hypothesis->model_selection tumor_implantation Implant Tumor Cells model_selection->tumor_implantation mtd_known Determine MTD (from Protocol 1) dose_selection Select Efficacy Doses (≤ MTD) mtd_known->dose_selection treatment_initiation Initiate Treatment at Palpable Tumor Size dose_selection->treatment_initiation tumor_implantation->treatment_initiation efficacy_endpoints Measure Efficacy (Tumor Volume/Weight) treatment_initiation->efficacy_endpoints pd_endpoints Assess Pharmacodynamics (Target Modulation in Tumor) treatment_initiation->pd_endpoints pk_endpoints Measure Pharmacokinetics (Drug Exposure in Plasma) treatment_initiation->pk_endpoints conclusion Conclusion on In Vivo Efficacy efficacy_endpoints->conclusion pd_endpoints->conclusion pk_endpoints->conclusion

Caption: Logical flow for designing an in vivo efficacy study of this compound in a xenograft model.

Disclaimer

These application notes and protocols are intended for guidance and research purposes only. All animal experiments should be conducted in accordance with local institutional guidelines and regulations for laboratory animal care and use. The specific details of the protocols, including animal models, dose levels, and endpoints, should be optimized by the end-user for their specific experimental needs.

Troubleshooting & Optimization

CAY10535 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with CAY10535.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For preparing a stock solution, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended.[1][2] It is advisable to purge the solvent with an inert gas before dissolving the compound.[2]

Q2: What are the maximum soluble concentrations of this compound in common organic solvents?

A2: The approximate solubility of this compound in key organic solvents is summarized in the table below.

SolventSolubility
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]
Ethanol10 mg/mL[1][2]

Q3: How can I prepare an aqueous solution of this compound?

A3: this compound is sparingly soluble in aqueous buffers.[2] To achieve maximum solubility in an aqueous medium, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[2] Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF:PBS (pH 7.2).[1][2]

Q4: How should I store this compound and its solutions?

A4: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] It is not recommended to store aqueous solutions for more than one day.[2]

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be pure.

  • Solution:

    • Ensure you are not exceeding the maximum recommended concentrations (see solubility table above).

    • Use high-purity, anhydrous grade solvents. Water content in solvents can significantly reduce the solubility of hydrophobic compounds.

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.

Issue 2: Precipitation occurs when diluting the DMSO or DMF stock solution into an aqueous buffer.

  • Possible Cause: The compound is crashing out of solution due to its low aqueous solubility. The final concentration of the organic solvent may be too low to maintain solubility.

  • Solution:

    • Increase the proportion of organic solvent: Prepare the aqueous solution with a higher percentage of the organic solvent. For example, try a 1:2 or 1:1 ratio of DMF:PBS instead of 1:3.

    • Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly and with constant vortexing. This can help prevent localized high concentrations that lead to precipitation.

    • Use a surfactant: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to improve solubility. Note: The compatibility of surfactants with your specific experimental setup should be validated.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Equilibrate the vial of crystalline this compound to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer

  • Thaw the this compound stock solution (e.g., 20 mg/mL in DMF) and bring it to room temperature.

  • In a sterile tube, add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2).

  • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to prepare a 0.25 mg/mL solution in a 1:3 DMF:PBS mixture, add 1 part of the 20 mg/mL DMF stock to 79 parts of PBS.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[2]

Visualizations

G This compound Solubilization Workflow cluster_0 Stock Solution Preparation cluster_1 Aqueous Solution Preparation start Start with This compound Solid solvent Add Anhydrous Solvent (DMSO, DMF, or Ethanol) start->solvent dissolve Vortex / Sonicate (Warm if needed) solvent->dissolve stock Stock Solution (e.g., 20 mg/mL) dissolve->stock dilute Slowly add Stock to vortexing Buffer stock->dilute Dilute prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.2) prep_buffer->dilute working Working Solution (e.g., 0.25 mg/mL) dilute->working

Caption: Workflow for preparing this compound solutions.

G Troubleshooting Precipitation Issues start Precipitation observed upon dilution into aqueous buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final working concentration check_conc->reduce_conc Yes check_solvent Is the final organic solvent percentage too low? check_conc->check_solvent No increase_solvent Increase organic solvent ratio (e.g., 1:1 DMF:PBS) check_solvent->increase_solvent Yes check_dilution Was the dilution performed too quickly? check_solvent->check_dilution No slow_dilution Use stepwise dilution with constant vortexing check_dilution->slow_dilution Yes use_surfactant Consider adding a biocompatible surfactant check_dilution->use_surfactant No G This compound Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_beta TPβ Receptor TXA2->TP_beta Agonist This compound This compound This compound->TP_beta Antagonist (IC50 = 99 nM) G_protein G-protein activation TP_beta->G_protein Ca_mobilization Ca2+ Mobilization G_protein->Ca_mobilization Cell_response Cellular Responses (e.g., cell migration) Ca_mobilization->Cell_response

References

Optimizing CAY10535 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CAY10535 in cell culture experiments. This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ, which plays a role in various physiological and pathological processes. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, with a higher affinity for the TPβ isoform compared to the TPα isoform. By binding to the TPβ receptor, this compound blocks the downstream signaling pathways initiated by the natural ligand, TXA2. This inhibition can affect various cellular processes, including cell proliferation, migration, and signaling cascades involving Gαq/PLCβ and G12/RhoGEF pathways.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on its IC50 value for the TPβ receptor (approximately 99 nM), a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can have cytotoxic effects on some cell lines.[2]

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: If you observe unexpected cytotoxicity, consider the following:

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve this compound) to rule out solvent-induced toxicity.[2]

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the TPβ pathway or to the compound itself.

  • Off-Target Effects: Although this compound is a selective inhibitor, off-target effects can occur at higher concentrations.

  • Compound Stability: Ensure the compound has been stored properly and has not degraded.

Q5: My dose-response curve for this compound is not showing a clear sigmoidal shape. What are the possible reasons?

A5: A non-ideal dose-response curve can be due to several factors:

  • Suboptimal Concentration Range: The tested concentration range may be too narrow or not centered around the IC50 for your specific cell line. Try expanding the range of concentrations tested.

  • Assay Variability: Inconsistent cell seeding density, incubation times, or reagent addition can lead to high variability in your data.

  • Cell Proliferation Rate: The rate of cell proliferation can influence the outcome of viability assays. Ensure your cells are in the exponential growth phase during the experiment.[3]

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of this compound - Concentration is too low.- Cell line does not express functional TPβ receptors.- Insufficient incubation time.- Perform a wider dose-response study with higher concentrations.- Verify TPβ receptor expression in your cell line using techniques like RT-qPCR or Western blotting.- Increase the incubation time with the compound.
High variability between replicate wells - Inconsistent cell seeding.- Edge effects in the multi-well plate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with your technique.
Unexpected increase in cell viability at certain concentrations - Hormesis effect.- Off-target effects stimulating proliferation.- This is a known biological phenomenon. Report the observation and consider the biphasic nature of the response in your analysis.[4]
Compound appears to be inactive - Improper storage and handling leading to degradation.- Incorrect stock solution concentration.- Store the compound as recommended by the manufacturer.- Verify the concentration of your stock solution.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

To obtain reliable and reproducible results, it is crucial to determine the optimal cell seeding density where cells are in the exponential growth phase throughout the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plate

  • Hemocytometer or automated cell counter

  • Trypan blue solution (for viability assessment)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Count the cells and determine their viability using a hemocytometer and trypan blue.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At each time point, determine the cell number in triplicate wells for each seeding density using a cell viability assay (e.g., MTT or CellTox™ Green).

  • Plot the cell number against the initial seeding density for each time point.

  • Select the seeding density that results in exponential growth and avoids confluency by the end of the experiment.[3]

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cells seeded at their optimal density in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cancer Cell Line

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.8
0.185.3 ± 6.1
152.7 ± 3.9
1015.9 ± 2.5
1005.2 ± 1.8

Note: This is hypothetical data and should be replaced with experimental results.

Table 2: IC50 Values of this compound in Different Hypothetical Cell Lines

Cell LineIC50 (µM)
Cell Line A1.2
Cell Line B5.8
Cell Line C0.5

Note: This is hypothetical data and should be replaced with experimental results.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (Agonist) TPbeta TPβ Receptor TXA2->TPbeta Activates This compound This compound (Antagonist) This compound->TPbeta Inhibits Gq Gαq TPbeta->Gq G1213 Gα12/13 TPbeta->G1213 PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Ca2->PKC Activates CellResponse Cellular Responses (Proliferation, Migration) PKC->CellResponse RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK ROCK->CellResponse

Caption: this compound inhibits the TPβ receptor signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Determine Optimal Seeding Density e1 Seed Cells in 96-well Plate p1->e1 p2 Prepare this compound Stock Solution e2 Treat with this compound (Dose-Response) p2->e2 e1->e2 e3 Incubate for Desired Time e2->e3 a1 Perform Cell Viability Assay (e.g., MTT) e3->a1 a2 Measure Absorbance/ Fluorescence a1->a2 a3 Calculate % Viability and IC50 a2->a3

References

Potential off-target effects of CAY10535

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CAY10535. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target of this compound?

A1: The primary known off-target of this compound is the TPα isoform of the human thromboxane A2 (TXA2) receptor. This compound is a selective antagonist for the TPβ isoform and exhibits approximately 20-fold lower potency for the TPα isoform.[1]

Q2: What are the reported IC50 values of this compound for its on-target and off-target receptors?

A2: The inhibitory concentrations (IC50) of this compound have been determined in U46619-mediated Ca2+ mobilization assays. The values are summarized in the table below.

TargetIC50 (nM)On-Target/Off-Target
TPβ99On-Target
TPα1,970Off-Target

Q3: My results suggest off-target effects not related to TPα. What could be the cause?

A3: While the primary documented off-target is TPα, it is possible that this compound interacts with other cellular components, especially at higher concentrations. Comprehensive off-target screening data against a broad panel of receptors and kinases for this compound is not widely published. If you suspect other off-target effects, consider the following:

  • Concentration: Are you using the lowest effective concentration of this compound? Higher concentrations increase the likelihood of engaging low-affinity off-targets.

  • Cell Type Specificity: The expression profile of receptors and signaling molecules can vary significantly between cell types. An off-target effect observed in one cell line may not be present in another.

  • Compound Purity: Ensure the purity of your this compound stock. Impurities could be responsible for unexpected biological activity.

Q4: How does the off-target activity of this compound on TPα affect experiments on platelets?

A4: The TPα isoform is the predominant form expressed in platelets.[1] Due to its lower affinity for TPα, this compound exhibits relatively poor activity in inhibiting U-46619-induced platelet aggregation, with a reported IC50 of 985 nM in this assay.[1] If your experiment requires potent inhibition of platelet aggregation via the TP receptor, this compound may not be the optimal tool due to its selectivity for the β isoform.

Troubleshooting Guides

Issue: Inconsistent results when using this compound to study TPβ-specific signaling.

  • Possible Cause: Interference from TPα signaling.

    • Troubleshooting Step: Verify the relative expression levels of TPα and TPβ in your experimental system (e.g., via qPCR or western blotting). If TPα is expressed at high levels, it may be activated by the agonist used to stimulate TPβ, and the concentration of this compound may not be sufficient to fully block this off-target activity. Consider using a cell line with low or no endogenous TPα expression, or a TPα knockout model.

  • Possible Cause: Non-specific effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve for this compound in your assay to determine the optimal concentration that elicits the desired on-target effect with minimal off-target engagement.

Issue: Unexpected phenotypic changes observed in cells treated with this compound.

  • Possible Cause: Undocumented off-target effects.

    • Troubleshooting Step: To investigate potential unknown off-targets, consider performing a rescue experiment. If the unexpected phenotype is due to an off-target effect, it may not be reversible by activating the TPβ pathway with an agonist. Additionally, consider using a structurally unrelated TPβ antagonist as a control to see if the same phenotype is observed.

Experimental Protocols

Key Experiment: U46619-Mediated Ca2+ Mobilization Assay

This protocol is a generalized procedure based on standard methods for measuring G protein-coupled receptor (GPCR) activation.

  • Cell Culture: Culture cells expressing the TPα or TPβ receptor in a suitable medium. Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of the TXA2 analog U46619 to each well to stimulate the TP receptors. Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the U46619-induced calcium signal against the concentration of this compound.

Visualizations

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TP_beta TPβ Receptor (On-Target) Gq Gq TP_beta->Gq TP_alpha TPα Receptor (Off-Target) TP_alpha->Gq U46619 U46619 (Agonist) U46619->TP_beta U46619->TP_alpha This compound This compound (Antagonist) This compound->TP_beta High Affinity (IC₅₀ = 99 nM) This compound->TP_alpha Low Affinity (IC₅₀ = 1,970 nM) PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization

Caption: this compound signaling pathway and off-target interaction.

start Start cell_culture Culture cells expressing TPα or TPβ receptors start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_incubation Incubate with varying concentrations of this compound dye_loading->compound_incubation agonist_stimulation Stimulate with U46619 compound_incubation->agonist_stimulation signal_detection Measure fluorescence change agonist_stimulation->signal_detection data_analysis Calculate IC₅₀ values signal_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Ca²⁺ mobilization assay.

References

How to minimize CAY10535 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the potential cytotoxicity of CAY10535 in their experiments.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

If you are observing significant cell death at concentrations where this compound is expected to be effective as a TPβ receptor antagonist, consider the following troubleshooting steps.

Troubleshooting Flowchart

A High Cytotoxicity Observed B Check Solvent Concentration A->B K Compound Precipitation A->K C Is solvent concentration >0.5%? B->C D Reduce solvent concentration in final culture medium C->D Yes E Optimize this compound Concentration & Incubation Time C->E No F Perform Dose-Response & Time-Course Experiment E->F G Consider On-Target Toxicity F->G H Review literature on TPβ receptor function in your cell type G->H I Potential Off-Target Effects H->I J Test at lower concentrations and/or use a structurally different TPβ antagonist as a control I->J L Visually inspect culture medium for precipitates. Review solubility data. K->L M Prepare fresh stock solutions and ensure complete dissolution before adding to medium. L->M

Caption: Troubleshooting flowchart for addressing high this compound cytotoxicity.

Potential Problem & Solution

  • Problem: The solvent used to dissolve this compound is causing cytotoxicity.

    • Solution: this compound is soluble in organic solvents like DMSO and DMF.[1][2] High concentrations of these solvents can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments to assess solvent toxicity.[3]

  • Problem: The concentration of this compound is too high or the incubation time is too long.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. It is also beneficial to conduct a time-course experiment to identify the earliest time point at which the desired effect can be observed, which can help minimize long-term toxicity.[4]

  • Problem: On-target toxicity due to the inhibition of the TPβ receptor.

    • Solution: The TPβ receptor is involved in various cellular processes.[5][6] Its inhibition could lead to unintended cytotoxic effects in certain cell types. Review the literature to understand the role of the TPβ receptor in your specific cell model.

  • Problem: Potential off-target effects of this compound.

    • Solution: While this compound is a selective TPβ antagonist, it may have off-target effects at higher concentrations.[7] If possible, use a structurally unrelated TPβ antagonist as a control to confirm that the observed effects are due to TPβ inhibition.

  • Problem: Compound precipitation in the culture medium.

    • Solution: this compound has limited aqueous solubility.[1] Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a different formulation approach.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at approximately 10 mg/mL.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO or DMF and then dilute it in your culture medium to the final working concentration.

Q2: How should I prepare working solutions of this compound to avoid precipitation?

A2: Due to its limited solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] It is advisable not to store the aqueous solution for more than one day.[1]

Q3: What are the known IC50 values for this compound?

A3: this compound is a selective TP receptor antagonist with approximately 20-fold selectivity for TPβ over TPα. The IC50 for TPβ is 99 nM, and for TPα is 1,970 nM in the inhibition of U-46619-mediated Ca2+ mobilization.[2]

Q4: What are the potential mechanisms of this compound-induced cytotoxicity?

A4: While specific studies on this compound cytotoxicity are limited, potential mechanisms can be inferred:

  • On-target effects: Inhibition of the TPβ receptor, which is involved in crucial cellular signaling pathways.[5][6]

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets.[7]

  • Solvent toxicity: The use of high concentrations of organic solvents to dissolve the compound.

  • Compound precipitation: Poor solubility leading to the formation of cytotoxic aggregates.

Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A5: It is important to determine if this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect).[4] This can be assessed by using different types of assays. For example, a metabolic assay like MTT can indicate changes in cell number and/or metabolic activity, while a membrane integrity assay like LDH release specifically measures cell death.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target Thromboxane A2 Receptor Beta Isoform (TPβ)[2]
IC50 (TPβ) 99 nM[2]
IC50 (TPα) 1,970 nM[2]
Solubility (Ethanol) ~10 mg/mL[1]
Solubility (DMSO) ~10 mg/mL[1]
Solubility (DMF) ~10 mg/mL[1]
Aqueous Solubility Sparingly soluble[1]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol outlines a method to determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • This compound

  • DMSO or DMF

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO or DMF. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • DMSO or DMF

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Mandatory Visualization

cluster_0 This compound Action This compound This compound TPbeta TPβ Receptor This compound->TPbeta Inhibits Gq Gq protein TPbeta->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response PKC_activation->Cellular_Response A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with this compound and Controls B->C D Incubate for Desired Time Period C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance/Fluorescence E->F G Calculate % Viability or % Cytotoxicity F->G

References

Troubleshooting CAY10535 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10535. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this selective TPβ receptor antagonist. Below you will find frequently asked questions, detailed experimental protocols, and helpful diagrams to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound.

Compound Handling and Storage

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in several organic solvents. For stock solutions, we recommend using DMF or DMSO at concentrations up to 20 mg/mL, or ethanol at up to 10 mg/mL.[1] It is important to note that the solubility in aqueous buffers is limited. For example, in a 1:3 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1] For long-term storage, this compound should be stored at -20°C and is stable for at least four years.[1]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A2: Precipitation in aqueous solutions is a common issue due to the compound's limited aqueous solubility.[1] To troubleshoot this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in your assay medium is kept as low as possible, but high enough to maintain solubility. We recommend a final concentration of 0.1% to 0.5% for most cell-based assays.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.

  • Pre-warm Medium: Gently pre-warm your assay medium to 37°C before adding the this compound solution.

  • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the compound into the aqueous buffer.

Experimental Performance

Q3: I am not observing the expected inhibitory effect of this compound in my experiment. What are the possible reasons?

A3: Several factors could contribute to a lack of inhibitory effect. Consider the following:

  • Receptor Isoform Expression: this compound is approximately 20-fold more selective for the TPβ isoform (IC₅₀ = 99 nM) compared to the TPα isoform (IC₅₀ = 1,970 nM).[1] If your experimental system predominantly expresses the TPα receptor, you will require significantly higher concentrations of this compound to achieve inhibition. We recommend performing qPCR or Western blotting to confirm the TP receptor isoform expression profile in your cells or tissues.

  • Agonist Concentration: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist (e.g., U46619). Ensure you are using an agonist concentration that is at or near its EC₅₀ to allow for a clear inhibitory window.

  • Compound Degradation: While stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. We recommend aliquoting the stock solution upon initial preparation.

  • Cell Health: Ensure your cells are healthy and responsive. Include appropriate positive and negative controls in your experimental design.

Q4: I am seeing a partial or incomplete inhibition of platelet aggregation with this compound. Is this expected?

A4: Yes, this can be expected. This compound exhibits relatively poor activity on platelets, with an IC₅₀ of 985 nM for the inhibition of U-46619-induced platelet aggregation.[1] This is likely due to the predominant expression of the TPα isoform in platelets, for which this compound has a lower affinity.[1] For complete inhibition of platelet aggregation, higher concentrations of this compound may be required, or a non-selective TP receptor antagonist might be more suitable.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed as a selective TP receptor antagonist, like any pharmacological agent, off-target effects cannot be entirely ruled out, especially at high concentrations. Thromboxane receptor antagonists, in general, are considered to have a more specific mechanism of action compared to COX inhibitors like aspirin because they do not interfere with the synthesis of other prostaglandins.[2][3] However, it is always good practice to include appropriate controls to rule out non-specific effects. This may include using a structurally different TP receptor antagonist to confirm that the observed phenotype is due to TP receptor blockade.

Quantitative Data Summary

ParameterValueReference
IC₅₀ (TPβ) 99 nM[1]
IC₅₀ (TPα) 1,970 nM[1]
IC₅₀ (Platelet Aggregation) 985 nM[1]
Solubility (DMF) 20 mg/mL[1]
Solubility (DMSO) 20 mg/mL[1]
Solubility (Ethanol) 10 mg/mL[1]
Solubility (DMF:PBS 1:3, pH 7.2) 0.25 mg/mL[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on TP receptor-mediated intracellular calcium release.

  • Cell Culture: Plate cells expressing TP receptors (e.g., HEK293 cells transiently or stably expressing TPβ) in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add assay buffer containing various concentrations of this compound or vehicle control to the wells.

    • Incubate at 37°C for 10-20 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration (e.g., EC₈₀) of a TP receptor agonist (e.g., U46619).

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀.

Endothelial Cell Migration Assay (Boyden Chamber)

This protocol assesses the effect of this compound on vascular endothelial growth factor (VEGF)-induced endothelial cell migration, a process in which the TPβ receptor is implicated.[1]

  • Cell Preparation: Culture endothelial cells (e.g., HUVECs) and serum-starve them for 2-6 hours prior to the assay.

  • Chamber Setup:

    • Use a 24-well plate with cell culture inserts containing an 8 µm pore size polycarbonate membrane.

    • Add assay medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Treatment and Seeding:

    • Harvest and resuspend the serum-starved endothelial cells in a serum-free medium containing different concentrations of this compound or a vehicle control.

    • Seed the cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours to allow for cell migration.

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

    • Elute the dye and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells or absorbance values in the this compound-treated groups to the vehicle control.

Visualizations

G cluster_0 Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 (TXA2) or Agonist (U46619) TP_receptor TP Receptor (TPα or TPβ) TXA2->TP_receptor Gq Gq Protein TP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction, Cell Migration) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->TP_receptor

Caption: Mechanism of action of this compound in the Thromboxane A2 signaling pathway.

G cluster_1 Troubleshooting Workflow: Low/No Inhibition Start Start: Low/No Inhibitory Effect Check_Concentration Verify this compound Concentration and Dilutions Start->Check_Concentration Check_Concentration->Start Incorrect Check_Receptor Check TP Receptor Isoform Expression (α vs β) Check_Concentration->Check_Receptor Correct Check_Agonist Optimize Agonist Concentration (use EC₅₀) Check_Receptor->Check_Agonist TPβ Dominant High_TP_alpha High TPα Expression: Increase this compound Conc. Check_Receptor->High_TP_alpha TPα Dominant Check_Solubility Observe for Precipitation Check_Agonist->Check_Solubility Optimal High_Agonist Agonist Too High: Reduce Agonist Conc. Check_Agonist->High_Agonist Too High Precipitation Precipitation Observed: Review Dissolution Protocol Check_Solubility->Precipitation Precipitate End Resolved Check_Solubility->End No Precipitate High_TP_alpha->End High_Agonist->End Precipitation->End

Caption: A logical workflow for troubleshooting experiments with this compound.

References

CAY10535 degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of CAY10535. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

A stock solution can be prepared by dissolving the crystalline solid in an organic solvent such as DMSO, DMF, or ethanol.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[2]

Q3: What is the solubility of this compound in common solvents?

The solubility of this compound in various solvents is provided in the table below.

Q4: Can I store this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for more than one day.[2] The compound is sparingly soluble in aqueous buffers and is prone to degradation.[2] For experiments requiring an aqueous solution, it is advised to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice to the final concentration.[2]

Troubleshooting Guide

Q5: I am observing a decrease in the activity of this compound in my experiments. What could be the cause?

A decrease in activity is likely due to the degradation of the compound. This can be caused by:

  • Improper Storage: Storing the compound at room temperature or in solution for extended periods can lead to degradation. Ensure the solid compound is stored at -20°C and aqueous solutions are freshly prepared.[1][2]

  • Instability in Aqueous Buffers: this compound is not stable in aqueous solutions for long periods.[2] Prepare aqueous solutions fresh for each experiment.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions may contribute to degradation. Aliquot stock solutions into smaller, single-use vials to avoid this.

Q6: I see particulate matter or a color change in my this compound stock solution. What should I do?

The appearance of particulate matter or a color change can indicate precipitation or degradation of the compound.

  • Precipitation: This may occur if the solubility limit is exceeded or if the solution has been stored at a low temperature. Gently warm the solution and vortex to try and redissolve the compound. If it does not redissolve, it may be necessary to prepare a fresh stock solution.

  • Degradation: If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid compound.

Quantitative Data

Table 1: Solubility and Stability of this compound

ParameterValueSource
Storage Temperature -20°C[1][2]
Stability (Solid) ≥ 4 years[1]
Solubility in DMSO 20 mg/mL[1]
Solubility in DMF 20 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in DMF:PBS (pH 7.2) (1:3) 0.25 mg/mL[1][2]
Aqueous Solution Stability Not recommended for more than one day[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Buffer

This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Appropriate mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare the Test Solution: Dilute the stock solution with your experimental aqueous buffer to a final concentration of 100 µg/mL.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system. Record the peak area of the this compound parent compound.

  • Incubate the Test Solution: Incubate the remaining test solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated test solution into the HPLC. Record the peak area of the this compound parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability in your experimental buffer.

Visualizations

This compound Mechanism of Action

G cluster_receptor Cell Membrane TXA2 Thromboxane A2 (TXA2) TP_alpha TPα Receptor TXA2->TP_alpha TP_beta TPβ Receptor TXA2->TP_beta Gq Gq Protein TP_beta->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization This compound This compound This compound->TP_beta selectively antagonizes

Caption: Signaling pathway of Thromboxane A2 and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Experiments

G start Experiment Yields Unexpected Results check_storage Was this compound Stored Properly (-20°C, solid)? start->check_storage prepare_fresh_stock Prepare Fresh Stock Solution from Solid check_storage->prepare_fresh_stock No check_solution_prep Was Aqueous Solution Prepared Fresh? check_storage->check_solution_prep Yes prepare_fresh_stock->check_solution_prep check_solution_prep->prepare_fresh_stock No rerun_experiment Rerun Experiment check_solution_prep->rerun_experiment Yes issue_persists Issue Persists? rerun_experiment->issue_persists contact_support Contact Technical Support issue_persists->contact_support Yes problem_solved Problem Solved issue_persists->problem_solved No

Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Long-term stability of CAY10535 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of CAY10535 solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: Solid this compound should be stored at -20°C.[1] According to the manufacturer, the compound is stable for at least four years when stored under these conditions.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO or DMF and then dilute it with an aqueous buffer.

Q3: How should this compound stock solutions be stored?

A3: While the manufacturer provides stability data for the solid compound, there is no specific information on the long-term stability of this compound in solution. As a general best practice for benzenesulfonamide derivatives, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light. For aqueous solutions, it is generally not recommended to store them for more than one day. It is advisable to prepare fresh dilutions from the stock solution before each experiment or to conduct a stability study for your specific solvent and storage conditions.

Q4: My this compound solution has been stored for a while. How can I check if it is still active?

A4: The best way to determine the stability of your this compound solution is to perform a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect any degradation products. A detailed protocol for a general stability assessment is provided in the "Troubleshooting Guides & Experimental Protocols" section.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor, specifically the TPβ isoform.[1] It blocks the signaling pathway activated by TXA2, which is involved in processes like vasoconstriction and platelet aggregation.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol10 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
Data sourced from Cayman Chemical product information.[1]

Troubleshooting Guides & Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound Solutions via HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

Objective: To quantify the concentration of this compound in a solution at various time points and under different storage conditions to assess its long-term stability.

Materials:

  • This compound

  • Desired solvent (e.g., DMSO, Ethanol)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution and Standards:

    • Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase. A typical range would be 1-100 µg/mL.

  • Initial Analysis (Timepoint 0):

    • Set up the HPLC method. A common starting point for small molecules is a reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject a sample of your freshly prepared this compound solution (diluted to fall within the range of the standard curve) to determine the initial concentration. This is your T=0 data point.

  • Storage of Stability Samples:

    • Aliquot the this compound stock solution into several vials to avoid freeze-thaw cycles.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.

  • Analysis at Subsequent Timepoints:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample vial from each storage condition.

    • Allow the sample to come to room temperature.

    • Dilute the sample to the appropriate concentration and analyze it by HPLC using the same method as the initial analysis.

    • Quantify the concentration of this compound using the calibration curve.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial (T=0) concentration.

    • Calculate the percentage of this compound remaining.

    • A common threshold for stability is retaining at least 90% of the initial concentration.

Visualizations

Signaling Pathway

ThromboxaneA2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (Agonist) TP_receptor TP Receptor (TPα/TPβ) TXA2->TP_receptor Activates This compound This compound (Antagonist) This compound->TP_receptor Inhibits Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Thromboxane A2 (TXA2) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Stability_Workflow prep_solution 1. Prepare this compound Stock Solution prep_standards 2. Prepare HPLC Calibration Standards prep_solution->prep_standards initial_analysis 3. Initial HPLC Analysis (T=0) prep_solution->initial_analysis prep_standards->initial_analysis storage 4. Store Aliquots at Different Conditions initial_analysis->storage timepoint_analysis 5. HPLC Analysis at Subsequent Timepoints storage->timepoint_analysis timepoint_analysis->timepoint_analysis data_analysis 6. Quantify and Compare Concentrations timepoint_analysis->data_analysis stability_determination 7. Determine Stability Profile data_analysis->stability_determination

Caption: Workflow for assessing the long-term stability of this compound solutions.

References

Validation & Comparative

CAY10535: A Comparative Guide to its Selectivity Profile Against the Thromboxane A2 Receptor (TPα)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of CAY10535 against the human thromboxane A2 receptor alpha isoform (TPα). The performance of this compound is objectively compared with other notable TPα receptor antagonists, supported by available experimental data. This document is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to TPα Receptor Antagonism

The thromboxane A2 (TXA2) receptor (TP) is a G protein-coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. TPα is the predominant isoform expressed in platelets and vascular smooth muscle cells, making it a key therapeutic target for cardiovascular and inflammatory diseases. Selective antagonists of the TPα receptor are of significant interest for their potential to offer therapeutic benefits with fewer off-target effects.

This compound has been identified as a TP receptor antagonist with a preference for the TPβ isoform. This guide will delve into its specific selectivity for TPα and compare it against other well-known TP receptor antagonists.

Comparative Selectivity Profile of TPα Antagonists

The following table summarizes the available quantitative data for this compound and a selection of alternative TPα receptor antagonists. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are key indicators of a compound's binding affinity and potency, respectively. A lower value indicates a higher affinity or potency. The selectivity is assessed by comparing the affinity/potency for TPα against other prostanoid receptors, including DP (prostaglandin D2), EP (prostaglandin E2), FP (prostaglandin F2α), and IP (prostacyclin) receptors.

CompoundTPα (Ki/IC50, nM)TPβ (Ki/IC50, nM)DP (Ki/IC50, nM)EP1 (Ki/IC50, nM)EP2 (Ki/IC50, nM)EP3 (Ki/IC50, nM)EP4 (Ki/IC50, nM)FP (Ki/IC50, nM)IP (Ki/IC50, nM)Reference
This compound 1970 (IC50)99 (IC50)Data not availableData not availableData not availableData not availableData not availableData not availableData not available--INVALID-LINK--
Seratrodast 8.2 (Ki)Data not availablepA2 = 7.20Data not availableData not availableData not availableData not availablepA2 = 5.71Data not available--INVALID-LINK--
SQ-29,548 4.1 (Ki)Data not availableNo significant inhibitionNo significant inhibitionData not availableNo significant inhibitionData not availableData not availableNo significant inhibition[1][2]
Terutroban 16.4 (IC50)Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available--INVALID-LINK--
Ifetroban Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
GR32191 Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Sulotroban Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: "Data not available" indicates that comprehensive quantitative data for the specific receptor was not found in the searched literature. The pA2 value is a measure of antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to determine the selectivity profiles of TPα antagonists.

Radioligand Binding Assay for Prostanoid Receptors

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[3]

Objective: To measure the affinity of a test compound for various prostanoid receptors (TP, DP, EP, FP, IP).

Materials:

  • Cell membranes prepared from cells recombinantly expressing a single human prostanoid receptor subtype.

  • Radiolabeled ligand specific for each receptor (e.g., [3H]SQ-29,548 for TP receptors).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another group with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

U46619-Mediated Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a TP receptor agonist, such as U46619.

Objective: To determine the functional potency (IC50) of a test compound in blocking TPα receptor activation.

Materials:

  • HEK293 cells stably expressing the human TPα receptor.

  • U46619 (a stable TXA2 mimetic).

  • Test compound (e.g., this compound) at various concentrations.

  • Fura-2 AM (a ratiometric calcium indicator).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • A fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

  • Cell Culture: Culture the HEK293-TPα cells in a suitable medium until they reach the desired confluence.

  • Dye Loading: Incubate the cells with Fura-2 AM in buffer for a specified time (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cells.

  • Washing: Wash the cells with buffer to remove any extracellular Fura-2 AM.

  • Pre-incubation: Incubate the cells with varying concentrations of the test compound for a short period.

  • Stimulation: Add U46619 to the cells to stimulate the TPα receptors and induce an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration. Determine the IC50 value of the test compound by plotting the inhibition of the U46619-induced calcium response against the concentration of the test compound.

Visualizing Key Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

TPα Receptor Signaling Pathway

The TPα receptor, upon activation by its ligand (e.g., Thromboxane A2), primarily couples to Gq and G12/13 G-proteins to initiate downstream signaling cascades.[4]

TP_alpha_Signaling cluster_membrane Cell Membrane cluster_G_proteins G-Proteins cluster_second_messengers Second Messengers TPa TPα Receptor Gq Gq TPa->Gq Activates G1213 G12/13 TPa->G1213 Activates TXA2 Thromboxane A2 (Ligand) TXA2->TPa Binds PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction ROCK->Vasoconstriction

Caption: TPα receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Receptor incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50 Determine IC50 calc_binding->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki Result Binding Affinity (Ki) calc_ki->Result

Caption: Radioligand binding assay workflow.

Conclusion

This guide provides a comparative overview of the selectivity profile of this compound against the TPα receptor. Based on the available data, this compound displays a marked preference for the TPβ isoform over TPα. In comparison, other antagonists like Seratrodast and SQ-29,548 exhibit high affinity for the TP receptor, with SQ-29,548 demonstrating high selectivity against other prostanoid receptors.[1][2]

The selection of an appropriate TPα antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired level of selectivity and the biological system being investigated. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other TP receptor antagonists. Further comprehensive screening of this compound and other antagonists across a full panel of prostanoid receptors is warranted to fully characterize their selectivity and potential for off-target effects.

References

Unveiling the Landscape of Thromboxane Receptor Antagonism: A Comparative Analysis of CAY10535

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a potent and selective thromboxane A2 (TP) receptor antagonist is critical for advancing investigations into thrombosis, cardiovascular diseases, and other inflammatory conditions. This guide provides an objective comparison of CAY10535 with other commercially available TP receptor antagonists, supported by experimental data to inform a rational selection for your research needs.

The thromboxane A2 (TXA2) receptor, a G-protein coupled receptor, plays a pivotal role in mediating the prothrombotic and vasoconstrictive effects of its primary ligand, TXA2. Antagonism of this receptor is a key therapeutic strategy. This guide will delve into a comparative analysis of this compound against other well-established TP receptor antagonists such as Terutroban (S18886), Ramatroban (BAY u3405), SQ-29548, and Seratrodast.

The Thromboxane A2 Receptor Signaling Pathway

The activation of the TP receptor by TXA2 initiates a cascade of intracellular events primarily through two major G-protein signaling pathways: Gq and G13. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G13 pathway, on the other hand, activates the Rho/Rho-kinase signaling cascade, which contributes to smooth muscle contraction. These pathways collectively result in physiological responses such as platelet aggregation and vasoconstriction.

TP_Signaling_Pathway TP Receptor Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_GEF RhoGEF G13->Rho_GEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation RhoA RhoA Rho_GEF->RhoA Activates Rho_Kinase Rho-Kinase RhoA->Rho_Kinase Activates Vasoconstriction Vasoconstriction Rho_Kinase->Vasoconstriction

TP Receptor Signaling Pathway

Comparative Analysis of TP Receptor Antagonists

The following table summarizes the quantitative data for this compound and other selected TP receptor antagonists, focusing on their potency as determined by IC50 and Ki values from various in vitro assays.

CompoundTarget(s)Assay TypeAgonistIC50 (nM)Ki (nM)Selectivity Profile
This compound TPβ / TPαU46619-mediated Ca2+ mobilizationU4661999 (TPβ) / 1,970 (TPα)-~20-fold selectivity for TPβ over TPα[1]
PlateletsU-46619-induced platelet aggregationU46619985-
Terutroban (S18886) TP ReceptorNot specifiedNot specified16.4-Selective TP antagonist[1][2][3][4]
Ramatroban (BAY u3405) TP Receptor, CRTH2Human TP binding assayNot specified18 (TP), 113 (CRTH2)10-13Dual antagonist of TP and CRTH2 receptors[5]
SQ-29548 TP ReceptorWashed human platelet aggregationU-46619604.1 (human recombinant TP)Highly selective TP antagonist[6]
Seratrodast (AA-2414) TP ReceptorNot specifiedNot specifiedNot consistently reported-Selective TP antagonist[7][8][9]

Experimental Methodologies

The data presented in the comparison table are derived from key in vitro experiments designed to assess the potency and selectivity of TP receptor antagonists. Below are detailed methodologies for two of the most common assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the TP receptor.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Platelet Membranes, Recombinant Cells) Incubation Incubate Receptor Source, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]-SQ-29548) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Washing Wash filter to remove non-specific binding Filtration->Washing Scintillation Scintillation Counting to quantify bound radioactivity Washing->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve Ki_Calculation Calculate Ki value (Binding Affinity) Competition_Curve->Ki_Calculation

Radioligand Binding Assay Workflow

Protocol:

  • Receptor Preparation: A source of TP receptors, such as isolated human platelet membranes or cell lines recombinantly expressing the TP receptor, is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ-29548) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Incubation with Antagonist: A sample of PRP is pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is initiated by the addition of a TP receptor agonist, typically the stable TXA2 analog U46619.

  • Measurement of Aggregation: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of platelet aggregation is quantified, and the IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced platelet aggregation.

Concluding Remarks

The choice of a TP receptor antagonist for research purposes depends on the specific requirements of the study. This compound presents a unique profile with its significant selectivity for the TPβ isoform, making it a valuable tool for investigating the distinct physiological roles of the TP receptor isoforms.[1] In contrast, antagonists like Terutroban and SQ-29548 offer high potency for the TP receptor in general, while Ramatroban provides a dual-antagonist activity by also targeting the CRTH2 receptor.[1][2][3][4][5][6] The data and experimental methodologies presented in this guide are intended to provide a solid foundation for researchers to make an informed decision based on the specific needs of their experimental design.

References

Validating the Antagonistic Effect of CAY10535: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CAY10535, a selective thromboxane A2 (TXA2) receptor (TP) antagonist, with other relevant compounds. The information presented is supported by experimental data to validate its antagonistic effect, with a focus on its selectivity for the TPβ isoform over the TPα isoform.

Introduction to this compound

This compound is a potent and selective antagonist of the TPβ isoform of the human thromboxane A2 receptor.[1] The TXA2 receptor is a G protein-coupled receptor that mediates the pro-aggregant and vasoconstrictive actions of TXA2. In humans, this receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. This compound has been identified as a valuable research tool for investigating the specific physiological and pathological roles of the TPβ isoform.

Mechanism of Action: Signaling Pathway

The primary mechanism by which this compound exerts its effect is through the competitive inhibition of TXA2 binding to the TPβ receptor. This antagonism blocks the downstream signaling cascade that is typically initiated by agonist binding. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i), a key event in platelet activation and smooth muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TXA2 TXA2 TP_beta TPβ Receptor TXA2->TP_beta Binds & Activates This compound This compound This compound->TP_beta Binds & Inhibits Gq Gq Protein TP_beta->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor on Ca_release Ca2+ Release ER->Ca_release Releases Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response Triggers

Figure 1: this compound Antagonistic Signaling Pathway.

Comparative Antagonistic Activity

The antagonistic potency of this compound was evaluated and compared with other compounds by assessing its ability to inhibit the effects induced by the stable TXA2 mimetic, U46619. The key performance indicators are the half-maximal inhibitory concentrations (IC50) in two primary functional assays: U46619-mediated intracellular calcium ([Ca2+]i) mobilization and U46619-induced platelet aggregation.

CompoundTPβ IC50 (nM) [Ca2+]i MobilizationTPα IC50 (nM) [Ca2+]i MobilizationPlatelet Aggregation IC50 (nM)Selectivity (TPα/TPβ)
This compound 99 1970 985 19.9
Compound 9h851970Not Reported23.2
Compound 9af1091970Not Reported18.1
SQ-29548Not ReportedNot ReportedPotent AntagonistNon-selective
SeratrodastNot ReportedNot ReportedPotent AntagonistNon-selective
TerutrobanNot ReportedNot ReportedPotent AntagonistNon-selective

Data sourced from Hanson et al., J. Med. Chem. 2007, 50, 16, 3928–3936 and other publicly available data. [2]

The data clearly demonstrates the significant selectivity of this compound for the TPβ isoform over the TPα isoform in the calcium mobilization assay. While its potency in inhibiting platelet aggregation is lower, this is consistent with the understanding that TPα is the predominant isoform in platelets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

U46619-Mediated Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is fundamental for determining the potency and selectivity of TP receptor antagonists.

cluster_workflow Experimental Workflow Cell_Culture HEK293 cells stably expressing TPα or TPβ Dye_Loading Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation Incubate with varying concentrations of this compound or alternative antagonist Dye_Loading->Incubation Stimulation Stimulate with U46619 (a TP receptor agonist) Incubation->Stimulation Measurement Measure fluorescence changes to determine [Ca2+]i levels Stimulation->Measurement Analysis Calculate IC50 values by plotting [Ca2+]i inhibition against antagonist concentration Measurement->Analysis

Figure 2: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing either the human TPα or TPβ receptor isoform are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for a specified time at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a comparator compound for a defined period.

  • Agonist Stimulation: The plate is then placed in a fluorescence plate reader, and the baseline fluorescence is recorded. U46619, a stable TXA2 analogue, is added to stimulate the TP receptors.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the U46619-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

U46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TP receptor antagonism in a more physiologically relevant system.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., citrate). PRP is obtained by centrifugation at a low speed.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood.

  • Compound Incubation: Aliquots of PRP are pre-incubated with this compound or a vehicle control for a specified time at 37°C with stirring in an aggregometer.

  • Agonist-Induced Aggregation: U46619 is added to the PRP to induce platelet aggregation.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is determined by comparing the aggregation response in its presence to that of the vehicle control. The IC50 value is calculated from the dose-response curve.

Conclusion

The experimental data presented in this guide validates the potent and selective antagonistic effect of this compound on the TPβ isoform of the thromboxane A2 receptor. Its significant selectivity, as demonstrated by the comparative IC50 values from the intracellular calcium mobilization assay, makes it a superior tool for dissecting the specific roles of the TPβ isoform in various physiological and pathological processes. While its effect on platelet aggregation is less pronounced, this is consistent with the known predominance of the TPα isoform in platelets and further underscores its isoform selectivity. For researchers investigating the distinct functions of TPβ, this compound offers a clear advantage over non-selective TP receptor antagonists.

References

A Comparative Guide to CAY10535 and Alternative TPβ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CAY10535, a selective Thromboxane A2 (TXA2) receptor beta isoform (TPβ) antagonist, with other commercially available TP receptor inhibitors. The information presented herein is collated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.

Introduction to TP Receptor Isoforms and the Significance of Selective Inhibition

The actions of the potent platelet agonist and vasoconstrictor, thromboxane A2, are mediated by two distinct G protein-coupled receptor isoforms, TPα and TPβ. These isoforms arise from alternative splicing of the same gene and differ only in their C-terminal cytoplasmic tails. This structural difference leads to distinct signaling pathways and physiological roles. TPα is the predominant isoform in platelets and is heavily implicated in thrombosis and hemostasis. In contrast, TPβ is more prominently expressed in endothelial cells and is associated with processes such as angiogenesis and vascular remodeling. The development of isoform-selective inhibitors is therefore crucial for dissecting the specific roles of TPα and TPβ in health and disease and for developing targeted therapeutics with improved side-effect profiles.

This compound has emerged as a valuable research tool due to its reported selectivity for the TPβ isoform. This guide will compare its performance characteristics against other well-known TP receptor antagonists, Ramatroban and SQ 29,548.

Quantitative Comparison of TP Receptor Inhibitors

CompoundTarget(s)IC50 (nM)Ki (nM)Assay
This compound TPβ 99 -U46619-mediated Ca2+ mobilization
TPα 1970 -U46619-mediated Ca2+ mobilization
Platelets (TPα)985-U-46619-induced platelet aggregation
Ramatroban TP Receptor3010 - 13U-46619-induced inhibition
CRTh2100-[3H]PGD2 binding inhibition
SQ 29,548 TP Receptor604.1U-46619-induced platelet aggregation

Note: The lack of isoform-specific data for Ramatroban and SQ 29,548 highlights a significant gap in the publicly available literature and underscores the utility of compounds like this compound for which such selectivity has been determined.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

TPβ Receptor Signaling Pathway

The activation of the TPβ receptor by its agonist, such as the stable TXA2 mimetic U46619, initiates a cascade of intracellular events. The primary signaling pathways involve the coupling to Gq and G12/13 proteins.

TP_beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U46619 (Agonist) TPbeta TPβ Receptor U46619->TPbeta Binds Gq Gq TPbeta->Gq Activates G1213 G12/13 TPbeta->G1213 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC Activation DAG->PKC RhoA RhoA Activation RhoGEF->RhoA This compound This compound (Antagonist) This compound->TPbeta Inhibits

Caption: TPβ receptor signaling cascade upon agonist binding.

Experimental Workflow: U46619-Induced Calcium Mobilization Assay

This assay is fundamental for determining the potency of TP receptor antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TP receptor agonist.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293 cells expressing TPβ in 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of This compound or alternative inhibitor load_dye->pre_incubate stimulate Stimulate cells with U46619 (TP agonist) pre_incubate->stimulate measure Measure fluorescence intensity (proportional to intracellular Ca²⁺) stimulate->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay.

Experimental Workflow: U-46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TPα receptor inhibition on platelets.

Platelet_Aggregation_Workflow start Start prepare_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prepare_prp incubate_inhibitor Incubate PRP with This compound or alternative inhibitor prepare_prp->incubate_inhibitor add_agonist Add U-46619 to induce aggregation incubate_inhibitor->add_agonist monitor_aggregation Monitor platelet aggregation using a lumi-aggregometer (measures light transmittance) add_agonist->monitor_aggregation calculate_ic50 Calculate IC50 for inhibition of aggregation monitor_aggregation->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Platelet Aggregation Assay.

Detailed Experimental Protocols

U46619-Induced Calcium Mobilization Assay in HEK293 Cells

Objective: To quantify the inhibitory effect of a test compound on TPβ receptor activation.

Materials:

  • HEK293 cells stably expressing the human TPβ receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • 96-well black, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • U46619 (TP receptor agonist).

  • This compound or alternative test compounds.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Culture: Culture HEK293-TPβ cells in DMEM with 10% FBS and selection antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and alternative inhibitors in HBSS.

  • Assay: a. Wash the cells twice with HBSS to remove extracellular dye. b. Add HBSS containing the appropriate concentration of the test inhibitor or vehicle control to each well. c. Incubate for 15-30 minutes at room temperature. d. Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. e. After a stable baseline is established, inject a solution of U46619 (to a final concentration that elicits a submaximal response, e.g., EC80) into each well. f. Continue to record the fluorescence for several minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

U-46619-Induced Human Platelet Aggregation Assay

Objective: To assess the functional inhibitory effect of a test compound on TPα-mediated platelet aggregation.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge.

  • Lumi-aggregometer.

  • Siliconized glass cuvettes and stir bars.

  • U-46619.

  • This compound or alternative test compounds.

  • Saline solution.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used to set the 100% aggregation baseline.

  • Assay Performance: a. Adjust the platelet count of the PRP with PPP if necessary. b. Place a small stir bar in a siliconized cuvette containing a specific volume of PRP. c. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes. d. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). e. Add the test inhibitor (this compound or alternative) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes). f. Add U-46619 to the cuvette to induce platelet aggregation. g. Record the change in light transmittance for several minutes until a stable aggregation curve is obtained.

  • Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmittance. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the concentration-response curve.

Conclusion

This compound stands out as a valuable tool for researchers specifically interested in the function of the TPβ receptor isoform. Its documented ~20-fold selectivity for TPβ over TPα allows for more targeted investigations into the distinct roles of these two receptors. While Ramatroban and SQ 29,548 are potent TP receptor antagonists, the lack of publicly available data on their isoform selectivity makes it challenging to attribute their effects specifically to either TPα or TPβ. For studies where isoform specificity is critical, this compound presents a clear advantage. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other TP receptor inhibitors.

CAY10535: A Comparative Analysis of its Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmacological research, the selectivity of a compound for its intended target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparison of CAY10535, a potent antagonist of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid (TP) receptor, with a focus on its cross-reactivity with other receptors. This analysis is intended for researchers, scientists, and drug development professionals.

This compound has been identified as a selective antagonist for the TPβ isoform of the thromboxane A2 receptor. The TP receptor, a G protein-coupled receptor (GPCR), mediates the physiological and pathological actions of TXA2, a potent mediator of platelet aggregation and vasoconstriction. The human TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.

Selectivity Profile of this compound

Experimental data indicates that this compound exhibits a notable preference for the TPβ isoform over the TPα isoform. The inhibitory activity of this compound was determined using a U46619-mediated calcium mobilization assay. U46619 is a stable synthetic analog of the TP receptor agonist, PGH2.

Receptor IsoformIC50 (nM)Fold Selectivity (TPα/TPβ)
TPβ 99~20
TPα 1,970
Data sourced from Hanson, J., et al. (2007).[1]

This approximately 20-fold selectivity for TPβ suggests that this compound can be a valuable tool for investigating the distinct physiological roles of the two TP receptor isoforms.

Cross-Reactivity with Other Receptors

At present, comprehensive public data on the cross-reactivity of this compound against a broad panel of other GPCRs and unrelated receptors is limited. The primary characterization has focused on its activity at the TP receptor isoforms. Further screening against a panel of other prostanoid receptors (e.g., EP, DP, FP, IP) and other major GPCR families would be necessary to fully elucidate its off-target activity profile.

Thromboxane A2 Receptor Signaling Pathway

The activation of TP receptors by agonists like TXA2 or U46619 initiates a signaling cascade that is primarily coupled through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event in mediating the physiological responses to TP receptor activation, such as platelet aggregation and smooth muscle contraction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 TXA2 TP_Receptor TP Receptor (TPα / TPβ) TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2_release->Physiological_Response Leads to

Figure 1. Thromboxane A2 Receptor Signaling Pathway.

Experimental Protocols

U46619-Mediated Calcium Mobilization Assay

This functional assay is used to determine the potency of antagonists in inhibiting the signaling of the TP receptor.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing either the human TPα or TPβ receptor isoform are cultured in appropriate media.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them in a solution containing the dye for a specified time (e.g., 1 hour) at 37°C in the dark.

3. Compound Incubation:

  • After dye loading, the cells are washed to remove excess extracellular dye.

  • Various concentrations of the antagonist, this compound, are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • The TP receptor agonist, U46619, is added to all wells at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

5. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The inhibitory effect of this compound is calculated as a percentage of the response observed in the absence of the antagonist.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow: Calcium Mobilization Assay Cell_Culture 1. Seed TPα or TPβ expressing cells Dye_Loading 2. Load with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate with This compound Dye_Loading->Compound_Incubation Fluorescence_Reading 4. Measure fluorescence upon U46619 addition Compound_Incubation->Fluorescence_Reading Data_Analysis 5. Calculate IC50 Fluorescence_Reading->Data_Analysis

Figure 2. Workflow for the Calcium Mobilization Assay.

Conclusion

This compound is a valuable research tool for distinguishing the roles of TP receptor isoforms, demonstrating significant selectivity for TPβ over TPα. While its cross-reactivity with other receptors has not been extensively profiled in publicly available literature, its known selectivity provides a solid foundation for further investigation into the specific functions of TPβ. The provided experimental protocol for the calcium mobilization assay offers a standard method for assessing the potency of TP receptor antagonists. Future studies involving broad off-target screening will be crucial for a complete understanding of the pharmacological profile of this compound.

References

Comparative Analysis of CAY10535 and Alternative Thromboxane A2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the IC50 values, experimental protocols, and signaling pathways related to the TPβ-selective antagonist CAY10535.

This guide provides a detailed comparison of the thromboxane A2 (TXA2) receptor antagonist this compound with other commercially available antagonists. The focus is on the half-maximal inhibitory concentration (IC50) values, particularly concerning the two isoforms of the human TXA2 receptor, TPα and TPβ. This information is crucial for researchers investigating the distinct physiological and pathological roles of these receptor isoforms and for professionals in drug development seeking to design novel selective therapeutics.

Performance Comparison of TP Receptor Antagonists

This compound is a notable TP receptor antagonist demonstrating a significant preference for the TPβ isoform over the TPα isoform.[1] This selectivity provides a valuable tool for dissecting the specific functions of TPβ. The following table summarizes the IC50 values of this compound and other commonly used TP receptor antagonists.

CompoundIC50 TPβ (nM)IC50 TPα (nM)IC50 (Platelet Aggregation, nM)Selectivity (TPα/TPβ)
This compound 99 [1]1,970 [1]985 [1]~20
NTP428.86 (human TP)[2]8.86 (human TP)[2]10.6 (human platelets)~1
RamatrobanNot specifiedNot specifiedPotent inhibitorNot specified
SQ 29,548Not specifiedNot specifiedPotent inhibitorNot specified
TerutrobanNot specifiedNot specifiedPotent inhibitorNot specified

Note: The IC50 values for NTP42 were determined in cells expressing the human TP receptor and for human platelet aggregation, but isoform-specific values were not provided. For Ramatroban, SQ 29,548, and Terutroban, the available data indicates potent TP receptor antagonism but lacks specific IC50 values for the individual TPα and TPβ isoforms, precluding a direct comparison of selectivity with this compound.

Thromboxane A2 Receptor Signaling Pathway

The activation of thromboxane A2 (TP) receptors by its endogenous ligand, thromboxane A2, initiates a well-defined signaling cascade. This pathway is pivotal in various physiological processes, including platelet aggregation and smooth muscle contraction. The diagram below illustrates the key steps in this signaling pathway.

ThromboxaneA2_Signaling_Pathway Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 TP_receptor TP Receptor (TPα/TPβ) TXA2->TP_receptor Binds to Gq Gq protein TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Physiological_response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Physiological_response Increased intracellular Ca²⁺ leads to PKC->Physiological_response Contributes to

Caption: Thromboxane A2 signaling cascade.

Experimental Protocols

The determination of IC50 values for TP receptor antagonists is typically performed using a U46619-mediated calcium mobilization assay in a cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to express either the TPα or TPβ receptor isoform. U46619 is a stable synthetic analog of the unstable endoperoxide prostaglandin H2 (PGH2) and a potent TP receptor agonist.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a test compound.

IC50_Determination_Workflow IC50 Determination Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Acquisition & Analysis cell_culture Culture HEK293 cells expressing TPα or TPβ receptor cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding dye_loading Load cells with a calcium-sensitive fluorescent dye cell_seeding->dye_loading compound_addition Add varying concentrations of the test compound (e.g., this compound) dye_loading->compound_addition agonist_stimulation Stimulate with U46619 compound_addition->agonist_stimulation fluorescence_measurement Measure fluorescence intensity over time agonist_stimulation->fluorescence_measurement data_normalization Normalize data to controls fluorescence_measurement->data_normalization curve_fitting Fit a dose-response curve data_normalization->curve_fitting ic50_calculation Calculate the IC50 value curve_fitting->ic50_calculation

Caption: General workflow for IC50 determination.

Detailed Protocol: U46619-Mediated Calcium Mobilization Assay

1. Cell Culture and Seeding:

  • Maintain HEK293 cells stably expressing either human TPα or TPβ in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • The day before the assay, harvest the cells and seed them into a black, clear-bottom 96-well plate at a density of 50,000 to 100,000 cells per well. Allow the cells to attach and grow overnight.

2. Dye Loading:

  • On the day of the assay, remove the culture medium from the wells.
  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Add the loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.
  • After incubation, wash the cells gently with the assay buffer to remove any excess dye.

3. Compound Incubation:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
  • Add the different concentrations of the test compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (a known TP receptor antagonist).
  • Incubate the plate at room temperature or 37°C for a predetermined period (e.g., 15-30 minutes).

4. Agonist Stimulation and Fluorescence Measurement:

  • Prepare a solution of the TP receptor agonist U46619 in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
  • Set the plate reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen calcium indicator dye.
  • Initiate the fluorescence reading to establish a baseline.
  • After a short baseline reading, inject the U46619 solution into each well and continue to record the fluorescence signal for a few minutes to capture the peak calcium response.

5. Data Analysis:

  • For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  • Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and a maximal inhibition control (100% inhibition).
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the U46619-induced calcium response.

This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and evaluate the performance of this compound in the context of other TP receptor antagonists. The detailed experimental protocol and signaling pathway information will aid in the design and interpretation of experiments aimed at exploring the roles of TPα and TPβ receptors in health and disease.

References

Comparative Guide to Thromboxane Receptor Antagonists: Focus on CAY10535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CAY10535, a selective thromboxane A2 (TXA2) receptor beta isoform (TPβ) antagonist, with other commercially available TP receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their experimental needs by offering a side-by-side comparison of their biochemical properties and the methodologies for their evaluation.

Introduction to Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent bioactive lipid that mediates its effects through two distinct G protein-coupled receptor isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. These receptors are implicated in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. Consequently, antagonists of the TP receptor are valuable tools for investigating these processes and hold therapeutic potential for a range of diseases. This compound is notable for its selectivity for the TPβ isoform, offering a more targeted approach to studying the specific roles of this receptor subtype.

Comparative Analysis of TP Receptor Antagonists

The following table summarizes the available quantitative data for this compound and selected alternative TP receptor antagonists: Ramatroban, Seratrodast, and Ifetroban. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with caution.

CompoundTarget(s)Assay TypeIC50 / KiSelectivityReference
This compound TPβ, TPαU46619-mediated Ca2+ mobilizationIC50 = 99 nM (TPβ), 1970 nM (TPα)~20-fold for TPβ over TPα[1]
Ramatroban TP, DP2 (CRTH2)Human TP binding assayIC50 = 18 nMDual antagonist[2]
TP[3H]SQ29548 displacementIC50 = 68 nMNot specified[3]
TPU-46619 binding assayIC50 = 30 nM, Ki = 10 nMNot specified[3]
Seratrodast TPU-44069 induced contraction (rabbit aorta)pA2 = 8.3Not specified[4]
TPU-44069 induced contraction (pig coronary arteries)pA2 = 9.0Not specified[4]
Ferroptosis inhibitorFerroptosis inhibition assayIC50 = 4.5 µMAlso a ferroptosis inhibitor[5]
Ifetroban TPNot specifiedHigh affinityPotent and selective[6]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the thromboxane A2 receptor signaling pathway and a general workflow for evaluating TP receptor antagonists.

Thromboxane_A2_Signaling_Pathway Thromboxane A2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Antagonist Action TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (TPα/TPβ) TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2+->Response PKC->Response Antagonist TP Receptor Antagonist (e.g., this compound) Antagonist->TP_Receptor Blocks

Caption: Thromboxane A2 signaling cascade.

Experimental_Workflow General Workflow for Evaluating TP Receptor Antagonists Start Start Cell_Culture Cell Culture (e.g., Platelets, Cells expressing TP receptors) Start->Cell_Culture Compound_Prep Prepare Antagonist Solutions (this compound and alternatives) Start->Compound_Prep Assay_Setup Set up Assay (e.g., Ca2+ mobilization, Platelet aggregation) Cell_Culture->Assay_Setup Compound_Prep->Assay_Setup Pre_incubation Pre-incubate cells with antagonist Assay_Setup->Pre_incubation Stimulation Stimulate with TP receptor agonist (e.g., U46619) Pre_incubation->Stimulation Data_Acquisition Measure Response (e.g., Fluorescence, Light Transmittance) Stimulation->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50/EC50 values) Data_Acquisition->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for antagonist evaluation.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize TP receptor antagonists.

U46619-Mediated Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619.

Materials:

  • Cells expressing TPα or TPβ receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • U46619 (TP receptor agonist)

  • Test compounds (this compound and alternatives)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye solution to the cells and incubate at 37°C for 45-60 minutes.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. After the dye-loading incubation, wash the cells with assay buffer to remove excess dye. Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, inject a solution of U46619 into each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonist (e.g., U46619, arachidonic acid, ADP, collagen)

  • Test compounds (this compound and alternatives)

  • Saline

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Performance: Pipette PRP into an aggregometer cuvette with a stir bar and place it in the instrument. Add the test compound or vehicle and incubate for a specified time (e.g., 1-5 minutes).

  • Agonist Addition and Measurement: Add the agonist to the cuvette to induce aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the compound concentration.[1][7][8][9]

Conclusion

This compound stands out as a valuable research tool due to its demonstrated selectivity for the TPβ receptor isoform. This allows for more precise investigation into the distinct physiological and pathological roles of TPβ. When selecting a TP receptor antagonist, researchers should consider the specific requirements of their experimental system, including the desired receptor selectivity and the relevant cellular context. The data and protocols provided in this guide aim to facilitate informed decisions and promote the reproducibility of findings in the study of thromboxane signaling.

References

CAY10535 as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of experimental biology, particularly in studies involving G-protein coupled receptor (GPCR) signaling, the use of precise and well-characterized control compounds is paramount to ensure the validity and specificity of the findings. CAY10535, a potent and selective antagonist of the thromboxane A2 (TXA₂) receptor isoform TPβ, is increasingly being utilized not only as a pharmacological tool to probe TPβ signaling but also implicitly as a negative control to demonstrate the specificity of an observed biological effect. This guide provides a comprehensive comparison of this compound's performance as a negative control against other potential alternatives, supported by experimental data and detailed protocols.

Understanding the Role of a Negative Control in TP Receptor Signaling

The thromboxane A2 (TXA₂) signaling pathway plays a critical role in a variety of physiological processes, including platelet aggregation and vascular smooth muscle contraction. TXA₂ and its stable mimetic, U-46619, exert their effects by binding to and activating thromboxane prostanoid (TP) receptors, of which two main isoforms, TPα and TPβ, have been identified.

In an experimental context, a negative control is a compound that is not expected to elicit the specific biological response being measured. When investigating a TP receptor-mediated effect, a negative control helps to confirm that the observed response is indeed due to the activation of the TP receptor by an agonist and not a result of off-target effects or experimental artifacts. This compound, by selectively blocking the TPβ receptor, can serve as an effective negative control to dissect the specific contribution of this isoform to a biological response.

This compound vs. Alternative Negative Controls: A Data-Driven Comparison

To illustrate the utility of this compound as a negative control, we present a comparative analysis of its effects in two key functional assays: platelet aggregation and vascular smooth muscle contraction. For comparison, we will consider a generic, structurally unrelated compound that has no known activity on TP receptors, herein referred to as "Compound X," which serves as a standard negative control in many experimental settings.

CompoundTargetU-46619-Induced Platelet Aggregation (% of max)U-46619-Induced Vascular Smooth Muscle Contraction (% of max)
Vehicle (e.g., DMSO) N/A100%100%
U-46619 (Agonist) TPα and TPβ100%100%
This compound TPβ Antagonist~95% (in TPα-dominant platelets)Significantly Inhibited
Compound X N/A100%100%

Note: The data presented in this table are representative and synthesized from typical outcomes in these assays. Actual results may vary depending on the specific experimental conditions.

Interpretation of Data:

  • In platelet aggregation assays, where the TPα isoform is often predominant, this compound shows minimal inhibition of U-46619-induced aggregation. This demonstrates that the aggregation is primarily mediated by TPα, and this compound's lack of effect serves as a negative control for TPβ involvement in this specific cell type.

  • In contrast, in vascular smooth muscle preparations where TPβ may play a more significant role, this compound would be expected to significantly inhibit U-46619-induced contraction. In this context, it acts as a specific antagonist, while Compound X would have no effect, confirming the TP receptor-mediated nature of the contraction.

  • Compound X, being inert towards the TP receptor, shows no effect in either assay, establishing the baseline for a true negative response.

Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for the key experiments are provided below.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by a TP receptor agonist.

Materials:

  • Freshly drawn human blood from healthy, aspirin-free donors.

  • Anticoagulant (e.g., Acid-Citrate-Dextrose).

  • Platelet-rich plasma (PRP).

  • U-46619 (TP receptor agonist).

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP.

  • Incubation: Pre-incubate aliquots of PRP with either vehicle, this compound, or a positive control inhibitor for a specified time at 37°C.

  • Aggregation Induction: Add U-46619 to the PRP to induce aggregation.

  • Measurement: Monitor the change in light transmission through the PRP suspension over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.

  • Data Analysis: Express the extent of aggregation as a percentage of the maximal aggregation observed with the vehicle control.

Vascular Smooth Muscle Contraction Assay

Objective: To evaluate the inhibitory effect of this compound on agonist-induced contraction of vascular smooth muscle.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Krebs-Henseleit solution.

  • U-46619.

  • This compound.

  • Vehicle control.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Mount the arterial rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Pre-incubation: Add vehicle, this compound, or a positive control inhibitor to the organ bath and incubate.

  • Contraction Induction: Induce contraction by adding U-46619 to the bath.

  • Measurement: Record the isometric tension developed by the arterial rings using force transducers.

  • Data Analysis: Express the contraction as a percentage of the maximal contraction induced by U-46619 in the presence of the vehicle.

Visualizing the Experimental Logic

To further clarify the role of this compound as a negative control, the following diagrams illustrate the signaling pathway and the experimental workflow.

Thromboxane_Signaling_Pathway cluster_agonist Agonist Activation cluster_receptor TP Receptor cluster_effector Downstream Effectors cluster_response Biological Response cluster_inhibitor Inhibition TXA2 / U-46619 TXA2 / U-46619 TP_alpha TPα TXA2 / U-46619->TP_alpha TP_beta TPβ TXA2 / U-46619->TP_beta PLC Phospholipase C (PLC) TP_alpha->PLC TP_beta->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Platelet_Aggregation Platelet Aggregation Ca_mobilization->Platelet_Aggregation Vascular_Contraction Vascular Contraction Ca_mobilization->Vascular_Contraction This compound This compound This compound->TP_beta

Caption: Thromboxane A₂ signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis start Isolate Platelets or Vascular Tissue treatment Pre-incubate with: - Vehicle - this compound - Compound X start->treatment agonist Add Agonist (U-46619) treatment->agonist measure Measure Response: - Platelet Aggregation - Vascular Contraction agonist->measure analysis Compare Responses to Controls measure->analysis

Caption: Experimental workflow for assessing TP receptor antagonism.

Conclusion

This compound serves as a valuable tool for researchers studying the thromboxane A₂ signaling pathway. Its high selectivity for the TPβ receptor isoform allows for the precise dissection of TPβ-mediated effects. When used appropriately in conjunction with agonists and other controls, this compound can function as a highly specific negative control to confirm the involvement, or lack thereof, of the TPβ receptor in a given biological response. This comparative guide provides the necessary framework for incorporating this compound into experimental designs to yield robust and reliable data.

CAY10535: A Comparative Guide to its Specificity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10535, a selective thromboxane A2 (TXA2) receptor antagonist, with other alternative inhibitors. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their cell-based studies.

Introduction to this compound

This compound is a potent antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. It exhibits notable selectivity for the TPβ isoform over the TPα isoform. The TP receptor, a G protein-coupled receptor, mediates the physiological and pathological effects of TXA2, a key player in platelet aggregation, vasoconstriction, and inflammation. The differential roles of the TPα and TPβ isoforms are a subject of ongoing research, making isoform-selective inhibitors like this compound valuable tools for investigation.

Comparative Specificity of TP Receptor Antagonists

The following table summarizes the available quantitative data on the potency and selectivity of this compound and other commonly used TP receptor antagonists. It is important to note that these values are compiled from various sources and may not represent data from direct head-to-head comparative studies.

CompoundTarget(s)IC50 (TPβ)IC50 (TPα)Other Notable TargetsReference
This compound TPβ > TPα99 nM1,970 nM---[Not available]
SQ 29,548 TP------Inverse agonist activity[1]
Ramatroban TP, CRTh2------Dual antagonist of TP and CRTh2 (PGD2 receptor)[2]
Terutroban (S-18886) TP------High-affinity TP antagonist[3]
GR32191 TP------Potent TP receptor blocking drug[Not available]

Note: "---" indicates that specific quantitative data was not found in the publicly available literature. The lack of standardized, direct comparative studies is a current limitation in the field.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Thromboxane_A2_Signaling_Pathway TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Gq Gq TP_receptor->Gq G13 G13 TP_receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Rho Rho Activation RhoGEF->Rho Vasoconstriction Vasoconstriction Rho->Vasoconstriction This compound This compound This compound->TP_receptor inhibits

Caption: Thromboxane A2 Signaling Pathway. This diagram illustrates the signaling cascade initiated by the binding of Thromboxane A2 (TXA2) to its receptor (TP), leading to downstream effects such as platelet aggregation and vasoconstriction. This compound acts as an antagonist at the TP receptor.

Experimental_Workflow_for_Specificity_Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Specificity Assays cluster_data_analysis Data Analysis Cell_lines Select Cell Lines (e.g., platelets, HEK293 expressing TPα/TPβ) Incubate_inhibitor Incubate with this compound or Alternative Inhibitor Cell_lines->Incubate_inhibitor Stimulate_agonist Stimulate with TP Agonist (e.g., U46619) Incubate_inhibitor->Stimulate_agonist Off_target_assay Off-Target Profiling (e.g., Kinase Panel, Receptor Screening) Incubate_inhibitor->Off_target_assay Ca_assay Intracellular Calcium Mobilization Assay (e.g., Fluo-3 AM) Stimulate_agonist->Ca_assay Aggregation_assay Platelet Aggregation Assay Stimulate_agonist->Aggregation_assay IC50_determination Determine IC50 values Ca_assay->IC50_determination Aggregation_assay->IC50_determination Compare_specificity Compare Specificity Profiles Off_target_assay->Compare_specificity IC50_determination->Compare_specificity

Caption: Experimental Workflow for Specificity Assessment. This flowchart outlines the key steps in evaluating the specificity of TP receptor antagonists in cell-based assays.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two key assays used to characterize TP receptor antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TP receptor agonist.

Materials:

  • Cell line expressing TP receptors (e.g., HEK293-TPβ, platelets)

  • This compound and other TP receptor antagonists

  • TP receptor agonist (e.g., U46619)

  • Fluo-3 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES-buffered saline

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a 2 mM stock solution of Fluo-3 AM in DMSO.

    • Prepare a loading buffer by diluting the Fluo-3 AM stock to a final concentration of 4 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.

    • Remove the culture medium from the cells and add the Fluo-3 AM loading buffer.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Inhibitor Incubation: Add varying concentrations of this compound or alternative inhibitors to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~488 nm and an emission of ~525 nm.

    • Record a baseline fluorescence reading.

    • Add the TP receptor agonist U46619 to all wells (except for negative controls) to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of the agonist alone (100% activity) and no agonist (0% activity).

    • Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

  • Freshly drawn human blood collected in sodium citrate tubes

  • This compound and other TP receptor antagonists

  • TP receptor agonist (e.g., U46619)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Inhibitor Incubation:

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound or alternative inhibitors and incubate for a specified time (e.g., 5-10 minutes).

  • Agonist-Induced Aggregation:

    • Add the TP receptor agonist U46619 to induce aggregation.

    • Record the change in light transmittance over time.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Off-Target Profile

A comprehensive understanding of a compound's specificity requires profiling against a broad range of potential off-targets. Techniques such as kinase profiling, safety screening panels against a variety of receptors, ion channels, and enzymes, and cell-based microarray screens are employed for this purpose.

Currently, there is a lack of publicly available, direct comparative off-target profiling data for this compound and its alternatives. Ramatroban is a known dual antagonist of the TP and CRTh2 receptors.[2] Researchers are encouraged to perform their own off-target assessments or consult commercial services that offer these capabilities to fully characterize the selectivity of their chosen inhibitor in the context of their specific cellular model and experimental questions.

Conclusion

This compound is a valuable research tool due to its demonstrated selectivity for the TPβ isoform of the thromboxane A2 receptor. When selecting a TP receptor antagonist, researchers should consider the specific TP isoform expression in their cell line of interest and the potential for off-target effects. The experimental protocols provided in this guide offer a starting point for confirming the specificity of this compound and other inhibitors in your experimental system. The lack of direct comparative and comprehensive off-target data in the public domain highlights the importance of careful in-house validation to ensure the reliability and interpretability of research findings.

References

CAY10535: A Comparative Literature Review of a Selective TPβ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CAY10535 with other thromboxane A2 (TP) receptor antagonists. The information is compiled from various scientific studies to aid in the evaluation of this compound for research and development purposes.

This compound is a potent and selective antagonist of the TPβ isoform of the thromboxane A2 receptor. Thromboxane A2 is a key mediator in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and inflammation. The TP receptor exists as two main isoforms, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails. While TPα is the predominant isoform in platelets, TPβ is associated with vascular endothelial cell differentiation and migration. The selective antagonism of TPβ by this compound suggests its potential for targeted therapeutic applications.

Performance Comparison of Thromboxane Receptor Antagonists

This section provides a quantitative comparison of this compound with other known thromboxane receptor antagonists. The data is primarily based on in vitro assays measuring the inhibition of receptor activity.

CompoundTarget(s)IC50 (TPβ)IC50 (TPα)Selectivity (TPβ vs TPα)Other Targets (IC50)Assay Type
This compound TPβ > TPα99 nM1,970 nM~20-fold-U46619-mediated Ca2+ mobilization
Ramatroban TP & CRTH2Not specified14 nM, 18 nM, 30 nM, 68 nMNot specifiedCRTH2 (100 nM, 113 nM)Binding and functional assays
Terutroban TPNot specifiedNot specifiedNot specified-Platelet aggregation
Seratrodast TPNot specifiedNot specifiedNot specified-Not specified

Note: The IC50 values for Ramatroban on the TP receptor are not differentiated by isoform in the available literature. Data for Terutroban and Seratrodast on specific TP isoforms were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize this compound and its alternatives.

U46619-Mediated Calcium Mobilization Assay

This assay is used to determine the potency of a compound in inhibiting the increase in intracellular calcium concentration induced by the TP receptor agonist U46619.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either the TPα or TPβ receptor are cultured in appropriate media.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific duration at 37°C.[1][2][3]

  • Compound Incubation: The loaded cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Agonist Stimulation: The TP receptor agonist U46619 is added to the cells to stimulate calcium release.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the maximal response to the agonist, is calculated from the dose-response curve.

U46619-Induced Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by the TP receptor agonist U46619.

  • Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.

  • Compound Incubation: PRP is incubated with different concentrations of the test compound or vehicle control.

  • Agonist-Induced Aggregation: Platelet aggregation is initiated by adding U46619.

  • Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored using an aggregometer. As platelets aggregate, the light transmission increases.[4][5][6][7]

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Thromboxane A2 Receptor Signaling Pathway

This diagram illustrates the downstream signaling cascade following the activation of the thromboxane A2 receptor.

Thromboxane_Signaling cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Gq Gq TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Calcium_Mobilization_Workflow A Seed cells expressing TPα or TPβ receptors B Load cells with Fura-2 AM dye A->B C Incubate with This compound or other antagonists B->C D Stimulate with U46619 agonist C->D E Measure fluorescence change (Ca²⁺ mobilization) D->E F Calculate IC50 values E->F CAY10535_Antagonism cluster_pathway Signaling Pathway U46619 U46619 (Agonist) TP_beta TPβ Receptor U46619->TP_beta Ca_mobilization Ca²⁺ Mobilization TP_beta->Ca_mobilization leads to This compound This compound This compound->Inhibition Inhibition->TP_beta  inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.